16-phenoxy tetranor Prostaglandin E2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXKJZCRLQWIIN-OMIHVFMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 16-phenoxy tetranor PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of the naturally occurring prostaglandin E2. It is the free acid form and a minor metabolite of sulprostone (B1662612), a potent uterotonic agent.[1] While direct pharmacological data on 16-phenoxy tetranor PGE2 is limited in publicly available literature, its mechanism of action can be largely inferred from its parent compound, sulprostone, which is a selective agonist for the EP1 and EP3 prostaglandin receptors.[2][3][4] This guide provides a comprehensive overview of the presumed mechanism of action of 16-phenoxy tetranor PGE2, drawing on data from sulprostone and the established signaling pathways of the E-type prostanoid (EP) receptors.
Core Mechanism of Action: Targeting EP1 and EP3 Receptors
The primary mechanism of action of 16-phenoxy tetranor PGE2 is believed to be the activation of the EP1 and EP3 receptors, leading to a cascade of intracellular signaling events.
EP Receptor Subtypes and Their Signaling Pathways
Prostaglandin E2 and its analogs exert their effects through four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to a different G protein, resulting in distinct downstream signaling pathways.[5]
-
EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key driver of smooth muscle contraction.
-
EP2 Receptor: Coupled to Gαs, its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP activates protein kinase A (PKA), which is typically associated with smooth muscle relaxation and anti-inflammatory effects.
-
EP3 Receptor: Coupled to Gαi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP can lead to smooth muscle contraction and other cellular responses.
-
EP4 Receptor: Similar to the EP2 receptor, it is coupled to Gαs and its activation increases intracellular cAMP levels, generally leading to smooth muscle relaxation and immunomodulatory effects.
Based on the activity of its parent compound, sulprostone, 16-phenoxy tetranor PGE2 is expected to be a selective agonist at the EP1 and EP3 receptors. This dual agonism leads to a synergistic effect on smooth muscle contraction through both an increase in intracellular calcium (via EP1) and a decrease in cAMP (via EP3).
Quantitative Data: Receptor Binding and Functional Activity of Sulprostone
| Receptor Subtype | Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| EP1 | Sulprostone | Radioligand Binding | CHO | Ki | 1.1 nM | [6] |
| EP3 | Sulprostone | Radioligand Binding | CHO | Ki | 0.5 nM | [6] |
| EP1 | Sulprostone | Functional (Constriction) | Porcine Cerebral Arteries | Agonist Activity | Potent | [2] |
| EP3 | Sulprostone | Functional (Constriction) | Porcine Cerebral Arteries | Agonist Activity | Potent | [2] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 16-phenoxy tetranor PGE2 through its presumed interaction with the EP1 and EP3 receptors.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to definitively characterize the mechanism of action of 16-phenoxy tetranor PGE2. These protocols are based on standard practices for prostaglandin receptor analysis.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of 16-phenoxy tetranor PGE2 for each of the EP receptor subtypes.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGE2) to each well.
-
Add increasing concentrations of unlabeled 16-phenoxy tetranor PGE2 to compete with the radioligand for binding to the receptors.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
Functional Assays
These assays measure the functional consequences of receptor activation, such as changes in second messenger levels or physiological responses.
-
cAMP Assay (for EP2, EP3, and EP4 receptors):
-
Seed cells expressing the EP receptor of interest in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For EP3 receptor analysis, stimulate the cells with forskolin (B1673556) to induce a baseline level of cAMP.
-
Add increasing concentrations of 16-phenoxy tetranor PGE2 to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 (for EP2/EP4) or IC50 (for EP3) value.
-
-
Intracellular Calcium Mobilization Assay (for EP1 receptors):
-
Load cells expressing the EP1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of 16-phenoxy tetranor PGE2 to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel prostaglandin analog like 16-phenoxy tetranor PGE2.
Caption: Pharmacological Characterization Workflow.
Conclusion
While direct experimental evidence for the mechanism of action of 16-phenoxy tetranor PGE2 is currently limited, its identity as the active metabolite of the selective EP1/EP3 receptor agonist sulprostone provides a strong foundation for understanding its pharmacological properties. It is highly probable that 16-phenoxy tetranor PGE2 acts as a potent agonist at both the EP1 and EP3 receptors, leading to smooth muscle contraction through a dual mechanism involving increased intracellular calcium and decreased cAMP. Further research employing the experimental protocols outlined in this guide is necessary to definitively confirm its receptor selectivity and potency, and to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Sulprostone used for? [synapse.patsnap.com]
- 4. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Structure-Activity Relationship of 16-phenoxy tetranor Prostaglandin E2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy-17,18,19,20-tetranor Prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2) is a notable synthetic analog of Prostaglandin E2 (PGE2), a key endogenous lipid mediator involved in a myriad of physiological and pathological processes. Structurally, it is the free acid form and a minor metabolite of sulprostone (B1662612), a potent and selective EP3/EP1 receptor agonist.[1][2] Understanding the structure-activity relationship (SAR) of 16-phenoxy tetranor PGE2 is crucial for the rational design of novel prostaglandin analogs with enhanced receptor selectivity and therapeutic efficacy. This guide provides a comprehensive overview of the SAR of this compound, drawing insights from its parent compound, sulprostone, and the broader class of PGE2 analogs. It includes detailed experimental protocols and visual representations of key signaling pathways.
While direct quantitative pharmacological data for 16-phenoxy tetranor PGE2 is limited in publicly available literature, its structural relationship to sulprostone allows for inferred activity based on the well-characterized profile of the parent compound. Sulprostone is a selective agonist for the EP3 and EP1 receptor subtypes.
Structure-Activity Relationship (SAR)
The key structural modifications of 16-phenoxy tetranor PGE2 compared to endogenous PGE2 confer its unique pharmacological profile. The defining features are the truncation of the omega (ω) side chain and the introduction of a phenoxy group at the 16th position.
Core Structural Features and Their Significance:
-
1-Carboxylic Acid: The terminal carboxylic acid group on the alpha (α) chain is a critical feature for high-affinity binding to all EP receptor subtypes. Esterification or amidation of this group generally leads to a significant decrease in binding affinity and agonist potency.
-
C11- and C15-Hydroxyl Groups: The hydroxyl groups at positions 11 and 15 are essential for potent agonist activity at EP receptors. Their stereochemistry is also crucial, with the natural configuration being optimal for receptor activation.
-
C9-Keto Group: The ketone at the 9-position is a defining feature of E-series prostaglandins. Modifications at this position can alter receptor selectivity and activity.
-
Omega (ω) Side Chain Modification: The ω-side chain plays a pivotal role in determining receptor subtype selectivity. The truncation of the chain to a "tetranor" structure (four carbons removed) and the addition of a bulky phenoxy group at C16 are the most significant modifications in 16-phenoxy tetranor PGE2. This modification is primarily responsible for the high affinity and selectivity towards the EP3 and EP1 receptors, as observed with its parent compound, sulprostone.
Quantitative Data for Sulprostone (Parent Compound)
The following table summarizes the binding affinities of sulprostone for the human EP receptor subtypes. This data serves as a primary reference for understanding the likely receptor selectivity of its metabolite, 16-phenoxy tetranor PGE2.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Sulprostone | EP1 | 21 | |
| Sulprostone | EP3 | 0.6 |
Prostaglandin E2 Receptor Signaling Pathways
PGE2 and its analogs exert their effects through four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different intracellular signaling cascade, leading to a diverse range of cellular responses.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq/11 proteins. Upon agonist binding, it activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: EP1 Receptor Signaling Pathway.
EP3 Receptor Signaling
The EP3 receptor is unique in that it can couple to multiple G proteins, most commonly Gi. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: EP3 Receptor Signaling Pathway (via Gi).
Experimental Protocols
The characterization of the SAR for prostaglandin analogs involves a suite of in vitro assays to determine their binding affinity and functional potency at the various EP receptor subtypes.
Radioligand Binding Assay for EP Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Assay Buffer: A suitable buffer is used, for example, 10 mM MES-KOH (pH 6.0) containing 1 mM EDTA and 10 mM MgCl2.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Receptor Activation
EP1 Receptor Activation: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following EP1 receptor activation.
Methodology:
-
Cell Culture: Cells expressing the EP1 receptor are seeded in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The EC50 value (the concentration of the agonist that gives half-maximal response) is determined from the dose-response curve.
EP3 Receptor Activation: cAMP Inhibition Assay
This assay measures the ability of an EP3 agonist to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the EP3 receptor are cultured in a 96-well plate.
-
Stimulation: The cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of the test compound.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The IC50 value (the concentration of the agonist that causes half-maximal inhibition of forskolin-stimulated cAMP production) is calculated.
Conclusion
The structure-activity relationship of 16-phenoxy tetranor Prostaglandin E2, inferred from its parent compound sulprostone, points towards a selective agonist profile for the EP1 and EP3 receptors. The key structural modifications in the omega side chain are critical in defining this selectivity. The provided experimental protocols offer a framework for the detailed pharmacological characterization of this and other prostaglandin analogs. Further studies are warranted to directly quantify the binding affinities and functional potencies of 16-phenoxy tetranor PGE2 to fully elucidate its pharmacological profile and therapeutic potential.
References
In Vitro Biological Activity of 16-Phenoxy Tetranor PGE2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy-17,18,19,20-tetranor prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2) is a synthetic analog of prostaglandin E2 (PGE2). It is the principal active metabolite of sulprostone (B1662612), a potent uterotonic agent used clinically for the induction of labor and termination of pregnancy.[1][2] Understanding the in vitro biological activity of 16-phenoxy tetranor PGE2 is crucial for elucidating the pharmacology of sulprostone and for the development of novel, selective prostaglandin receptor modulators. This guide provides a comprehensive overview of the expected in vitro biological activity of 16-phenoxy tetranor PGE2, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways.
Expected Biological Activity and Receptor Profile
As the free acid form and active metabolite of sulprostone, 16-phenoxy tetranor PGE2 is anticipated to exhibit a similar pharmacological profile, acting primarily as a selective agonist for the prostaglandin EP3 receptor, with a lower affinity for the EP1 receptor.[3] Prostaglandin E2 itself interacts with four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways. The specific engagement of EP1 and EP3 receptors by 16-phenoxy tetranor PGE2 dictates its cellular effects.
Quantitative Data for Sulprostone (Parent Compound)
| Compound | Receptor | Assay Type | Value | Reference |
| Sulprostone | Human EP1 | Radioligand Binding (Ki) | 21 nM | [3] |
| Sulprostone | Human EP3 | Radioligand Binding (Ki) | 0.6 nM | [3] |
Signaling Pathways
The activation of EP1 and EP3 receptors by 16-phenoxy tetranor PGE2 is expected to trigger distinct downstream signaling cascades.
EP1 Receptor Signaling Pathway
The EP1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: EP1 Receptor Signaling Cascade.
EP3 Receptor Signaling Pathway
The EP3 receptor is coupled to the Gi family of G proteins. Agonist binding to the EP3 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).
Caption: EP3 Receptor Signaling Cascade.
Experimental Protocols
To characterize the in vitro biological activity of 16-phenoxy tetranor PGE2, a series of standard pharmacological assays can be employed.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of 16-phenoxy tetranor PGE2 for the EP1 and EP3 receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human EP1 or EP3 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-PGE2), and varying concentrations of unlabeled 16-phenoxy tetranor PGE2.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled standard prostaglandin.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay (for EP3 Receptor)
This assay measures the ability of 16-phenoxy tetranor PGE2 to inhibit adenylyl cyclase activity via the Gi-coupled EP3 receptor.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the EP3 receptor in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 16-phenoxy tetranor PGE2.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the 16-phenoxy tetranor PGE2 concentration.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% inhibition of forskolin-stimulated cAMP production.
-
Caption: cAMP Functional Assay Workflow.
Calcium Mobilization Assay (for EP1 Receptor)
This assay measures the ability of 16-phenoxy tetranor PGE2 to induce an increase in intracellular calcium via the Gq-coupled EP1 receptor.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the EP1 receptor in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
Incubate to allow for dye uptake and de-esterification.
-
-
Compound Addition and Fluorescence Measurement:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Add varying concentrations of 16-phenoxy tetranor PGE2 to the wells.
-
Immediately and continuously measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the 16-phenoxy tetranor PGE2 concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Caption: Calcium Mobilization Assay Workflow.
Conclusion
16-phenoxy tetranor PGE2, as the active metabolite of sulprostone, is expected to be a potent and selective agonist of the EP3 receptor, with secondary activity at the EP1 receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of its biological activity. Elucidating the precise pharmacological profile of this metabolite is essential for a complete understanding of the therapeutic effects and potential side effects of its parent compound, sulprostone, and for the rational design of new prostaglandin-based therapeutics. Further research is warranted to obtain direct quantitative data for 16-phenoxy tetranor PGE2 and to fully explore its interactions with the prostaglandin receptor family.
References
- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Receptor Binding Profile of 16-phenoxy tetranor PGE2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding profile of 16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2). Given that 16-phenoxy tetranor PGE2 is the active metabolite of the synthetic PGE2 analog sulprostone (B1662612), this guide focuses on the well-documented receptor binding characteristics and signaling pathways of sulprostone as a proxy for its metabolite. The information presented herein is critical for understanding its pharmacological effects and for guiding further research and development.
Core Concept: Receptor Binding Profile
16-phenoxy tetranor PGE2, through its parent compound sulprostone, is a potent and selective agonist for the prostanoid EP3 and EP1 receptors. Its high affinity for these specific receptor subtypes dictates its biological activity.
Quantitative Receptor Binding Data
The binding affinity of sulprostone has been determined using radioligand competition assays with membranes from cells expressing recombinant human prostanoid receptors. The equilibrium dissociation constants (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Prostanoid Receptor Subtype | Sulprostone Binding Affinity (Ki, nM) |
| EP3 | 0.6 [1][2] |
| EP1 | 21 [1][2] |
| EP2 | >1000 |
| EP4 | >1000 |
| DP1 | >1000 |
| FP | >1000 |
| IP | >1000 |
| TP | >1000 |
Table 1: Binding affinities of sulprostone for human prostanoid receptors. Data are compiled from studies using radioligand binding assays on cell membranes expressing recombinant human receptors.
Signaling Pathways
The activation of EP1 and EP3 receptors by 16-phenoxy tetranor PGE2 initiates distinct intracellular signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration and the activation of calcium-dependent signaling pathways.[3][4][5]
References
An In-depth Technical Guide to the Endogenous Metabolism of 16-Phenoxy Tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous metabolism of 16-phenoxy-17,18,19,20-tetranor prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2), a synthetic analog of prostaglandin E2. This document details the metabolic pathways, involved enzyme classes, and resulting metabolites. It also includes detailed experimental protocols for the extraction, separation, and identification of these metabolites from biological matrices. Furthermore, this guide illustrates the key signaling pathways activated by the precursor molecule, sulprostone (B1662612), providing context for the pharmacological effects of this class of compounds. All quantitative data are presented in structured tables, and logical and experimental workflows are visualized using diagrams in the DOT language.
Introduction
16-phenoxy-17,18,19,20-tetranor prostaglandin E2 is a notable metabolite of the synthetic prostaglandin E2 analog, sulprostone.[1] Sulprostone is recognized for its potent uterotonic activity and is utilized in obstetrics and gynecology.[2][3] Understanding the metabolism of sulprostone and the formation and subsequent fate of its metabolites, such as 16-phenoxy tetranor PGE2, is crucial for a complete pharmacological and toxicological assessment. This guide synthesizes the available scientific literature to provide an in-depth resource for professionals in the field of drug metabolism and development.
Metabolic Pathways of Sulprostone and Formation of 16-Phenoxy Tetranor Prostaglandin E2
The metabolism of sulprostone is characterized by two primary enzymatic processes: hydrolysis of the C-1 methylsulfonamide group and beta-oxidation of the carboxylic acid side chain.[4][5]
Hydrolysis of the Sulfonamide Bond
The initial and critical step in the formation of 16-phenoxy tetranor PGE2 from sulprostone is the hydrolytic cleavage of the methylsulfonamide bond at the C-1 position. This reaction converts the prodrug, sulprostone, into its corresponding free carboxylic acid, which is 16-phenoxy tetranor PGE2.[1] While the specific enzyme responsible for this biotransformation has not been definitively identified in the literature, it is likely mediated by a class of enzymes known as sulfatases or other hydrolases capable of cleaving sulfonamide linkages.[6][7] This metabolic step is significant as it can alter the biological activity and pharmacokinetic profile of the parent compound.
Beta-Oxidation
A major metabolic pathway for both endogenous prostaglandins (B1171923) and their synthetic analogs is beta-oxidation.[8][9] This catabolic process typically occurs in peroxisomes and involves the sequential shortening of the carboxylic acid side chain by two carbon units.[10][11] In the case of sulprostone and its metabolites, beta-oxidation leads to the formation of tetranor and dinor derivatives. The Falkner (1982) study on the metabolism of sulprostone in monkeys identified the tetranor and dihydrotetranor prostanoic acids as urinary metabolites, confirming the importance of this pathway.[4] It is through beta-oxidation of the alpha-chain of the prostaglandin core structure that the "tetranor" designation arises, indicating the removal of four carbons.
The metabolic cascade can be visualized as follows:
Identified Metabolites of Sulprostone
Research, primarily from the comprehensive study by Kuhnz et al. (1991), has identified several key metabolites of sulprostone in biological fluids.[5] These findings are summarized in the table below.
| Metabolite ID | Chemical Name | Parent Compound | Metabolic Reaction | Biological Matrix | Reference |
| M1 | 16-phenoxy-17,18,19,20-tetranor PGE2 | Sulprostone | Hydrolysis | Human Plasma | [5] |
| M2 | PGA2-analogue of Sulprostone | Sulprostone | Dehydration | Human Plasma | [5] |
| M3 | Free acid of PGA2-analogue | M2 | Hydrolysis | Human Plasma | [5] |
| M4 | Cyclization product of the beta-side chain | Sulprostone | Δ13 reduction and cyclization | Human Plasma | [5] |
| M5 | Tetranor prostanoic acid | Sulprostone | Beta-oxidation | Monkey Urine | [4] |
| M6 | Dihydrotetranor prostanoic acid | Sulprostone | Beta-oxidation and reduction | Monkey Urine | [4] |
Table 1: Summary of Identified Sulprostone Metabolites
Experimental Protocols
The identification and quantification of 16-phenoxy tetranor PGE2 and other sulprostone metabolites require robust analytical methodologies. The following sections detail the key experimental protocols derived from the literature.
Sample Preparation: Extraction from Biological Matrices
The extraction of prostaglandins and their metabolites from complex biological matrices like plasma and urine is a critical first step to remove interfering substances. A widely used method is solid-phase extraction (SPE).
Protocol for Solid-Phase Extraction (SPE) from Plasma/Urine:
-
Acidification: Acidify the biological sample (e.g., 1 mL of plasma or urine) to a pH of approximately 3.0-3.5 using a suitable acid (e.g., 2 N HCl). This step protonates the carboxylic acid groups of the prostaglandins, making them less water-soluble and facilitating their retention on a C18 column.
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities, followed by 10 mL of 15% ethanol to remove less polar interferences. A final wash with 10 mL of hexane (B92381) can be used to elute highly nonpolar compounds.
-
Elution: Elute the prostaglandin metabolites from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for subsequent HPLC or GC-MS analysis.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating complex mixtures of prostaglandin metabolites. Reverse-phase chromatography is commonly employed.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient elution is often necessary for optimal separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70-95% B (linear gradient)
-
30-35 min: 95% B (isocratic)
-
35-40 min: Re-equilibration at 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and structural information for the identification of metabolites. Due to the low volatility of prostaglandins, derivatization is a mandatory step.
GC-MS Derivatization and Analysis Protocol:
-
Derivatization:
-
Oximation: Protect the ketone groups by reacting the dried sample extract with a solution of methoxyamine hydrochloride in pyridine. This step prevents the formation of multiple derivatives from the same compound.
-
Silylation: Convert the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively, by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp 1: Increase to 250°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 10 min.
-
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan range of m/z 50-650.
-
Signaling Pathways
Sulprostone, the parent compound of 16-phenoxy tetranor PGE2, exerts its pharmacological effects by acting as a selective agonist for the prostaglandin E2 receptors EP1 and EP3.[8] The signaling cascades initiated by the activation of these receptors are distinct and lead to different cellular responses.
-
EP1 Receptor Signaling: The EP1 receptor is coupled to the Gq G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction.[8]
-
EP3 Receptor Signaling: The EP3 receptor is coupled to the Gi G-protein. Activation of the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which also contributes to smooth muscle contraction by reducing the phosphorylation of proteins that promote relaxation.[8]
Conclusion
The endogenous metabolism of this compound is intrinsically linked to the biotransformation of its parent compound, sulprostone. The primary metabolic events are hydrolysis and beta-oxidation, leading to a series of metabolites that can be identified and quantified using a combination of solid-phase extraction, HPLC, and GC-MS. The pharmacological activity of sulprostone is mediated through the EP1 and EP3 receptor signaling pathways, resulting in potent smooth muscle contraction. This guide provides a foundational resource for researchers and professionals involved in the study of prostaglandin analogs and their metabolic fate, offering both a theoretical framework and practical experimental protocols. Further research is warranted to identify the specific enzymes involved in sulprostone metabolism to gain a more complete understanding of its disposition in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Participation of peroxisomal beta-oxidation system in the chain-shortening of a xenobiotic acyl compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolism in peroxisomes: involvement of peroxisomal beta-oxidation system in the oxidative chain-shortening of xenobiotic acyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Participation of peroxisomes in the metabolism of xenobiotic acyl compounds: comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
16-Phenoxy-Tetranor Prostaglandin E2: A Technical Overview of a Sulprostone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulprostone (B1662612), a synthetic analogue of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent employed clinically for the induction of labor and management of postpartum hemorrhage.[1][2][3] Its therapeutic effects are primarily mediated through the activation of specific prostaglandin E receptors, predominantly the EP3 subtype, with some activity at the EP1 receptor.[2][4][5] Understanding the metabolic fate of sulprostone is crucial for a comprehensive assessment of its pharmacological profile, including its efficacy and potential side effects. This technical guide provides an in-depth analysis of 16-phenoxy-tetranor PGE2, a minor but notable metabolite of sulprostone.
Sulprostone Metabolism: The Formation of 16-Phenoxy-Tetranor PGE2
Following parenteral administration, sulprostone undergoes extensive metabolism in the body.[5][6][7] One of the identified metabolic pathways involves the hydrolysis of the methylsulfonamide bond at the C-1 position of the sulprostone molecule. This enzymatic cleavage results in the formation of the corresponding free carboxylic acid, 16-phenoxy-tetranor prostaglandin E2.[7][8][9]
Studies in both humans and monkeys have identified 16-phenoxy-tetranor PGE2 as a minor metabolite in plasma and urine.[5][6][7] The primary metabolites of sulprostone in human plasma are a PGA2-analogue of the parent drug and a cyclization product formed from the beta-side chain and the cyclopentenone ring following delta-13 reduction. The free acid of sulprostone (16-phenoxy-tetranor PGE2) and the free acid of the PGA2-analogue are considered minor metabolites.[7]
The metabolic conversion of sulprostone is a critical aspect of its pharmacokinetics, influencing its duration of action and clearance from the body.
Metabolic pathway of Sulprostone.
Physicochemical Properties
A summary of the key physicochemical properties of 16-phenoxy-tetranor PGE2 is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [9] |
| Molecular Formula | C22H28O6 | [9] |
| Molecular Weight | 388.5 g/mol | [9] |
| CAS Number | 54382-74-0 | [9] |
Pharmacokinetics
| Parameter | Sulprostone | 16-phenoxy-tetranor PGE2 | Reference |
| Cmax | Data not available | Data not available | |
| t1/2 | Data not available | Data not available | |
| AUC | Data not available | Data not available | |
| Metabolite Status | Parent Drug | Minor Metabolite | [4][7] |
Receptor Binding and Signaling Pathways
Sulprostone exerts its biological effects by acting as a selective agonist for the EP3 prostaglandin receptor, with weaker agonist activity at the EP1 receptor.[2][4][5] The specific receptor binding profile and biological activity of its metabolite, 16-phenoxy-tetranor PGE2, have not been extensively characterized. It is plausible that the metabolite may retain some affinity for EP receptors, but this requires experimental verification.
EP3 Receptor Signaling:
The EP3 receptor is coupled to multiple G proteins, leading to diverse and sometimes opposing cellular responses. The primary signaling pathway involves coupling to the inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10] This pathway is central to many of the physiological effects of sulprostone, including smooth muscle contraction.
Additionally, the EP3 receptor can couple to Gs, stimulating adenylyl cyclase, and G12/13, activating the Rho/Rho kinase pathway, which also contributes to smooth muscle contraction.
Primary EP3 receptor signaling pathway.
EP1 Receptor Signaling:
The EP1 receptor is coupled to the Gq protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium contributes to smooth muscle contraction.
EP1 receptor signaling pathway.
Experimental Protocols
Detailed, validated experimental protocols for the specific synthesis, isolation, and quantification of 16-phenoxy-tetranor PGE2 are not extensively described in the readily available literature. However, general methodologies for prostaglandin analysis can be adapted.
1. In Vitro Metabolism of Sulprostone:
-
Objective: To study the formation of 16-phenoxy-tetranor PGE2 from sulprostone in a controlled in vitro system.
-
Methodology:
-
Incubate sulprostone with human liver microsomes or S9 fractions, which contain the necessary metabolic enzymes.[2][11][12]
-
The incubation mixture should contain a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) and necessary cofactors such as NADPH for phase I reactions.[11]
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of sulprostone and its metabolites using LC-MS/MS.[13][14][15]
-
In vitro metabolism workflow.
2. Quantification by LC-MS/MS:
-
Objective: To develop a sensitive and specific method for the quantification of 16-phenoxy-tetranor PGE2 in biological matrices.
-
Methodology (General Approach):
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the biological matrix (e.g., plasma, urine).[13][15]
-
Chromatography: Utilize a reverse-phase C18 column with a gradient elution of mobile phases, such as water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in negative ion mode using electrospray ionization (ESI).
-
Quantification: Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for 16-phenoxy-tetranor PGE2 and an appropriate internal standard (e.g., a deuterated analogue).[13]
-
| Parameter | Recommended Setting/Reagent |
| Chromatography Column | C18 reverse-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. Receptor Binding Assay:
-
Objective: To determine the binding affinity of 16-phenoxy-tetranor PGE2 for EP1 and EP3 receptors.
-
Methodology (General Approach):
-
Prepare cell membranes from a cell line recombinantly expressing the human EP1 or EP3 receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]-PGE2) in the presence of increasing concentrations of unlabeled 16-phenoxy-tetranor PGE2.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).[8]
-
Conclusion and Future Directions
16-phenoxy-tetranor PGE2 is a recognized minor metabolite of sulprostone, formed via hydrolysis. While the metabolic pathway is established, there is a significant lack of quantitative data regarding its pharmacokinetic profile and biological activity. Future research should focus on:
-
Pharmacokinetic Studies: Conducting studies to determine the Cmax, t1/2, and AUC of 16-phenoxy-tetranor PGE2 in humans to understand its exposure and clearance.
-
Receptor Pharmacology: Performing receptor binding and functional assays to characterize the affinity and activity of the metabolite at EP receptor subtypes. This will clarify whether it contributes to the overall pharmacological effect or potential side effects of sulprostone.
-
Development of Analytical Standards: Synthesizing and characterizing pure 16-phenoxy-tetranor PGE2 to serve as a reference standard for quantitative bioanalytical method development and validation.
A more complete understanding of the pharmacological profile of 16-phenoxy-tetranor PGE2 will provide a more comprehensive picture of the in vivo disposition and effects of its parent drug, sulprostone.
References
- 1. [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. caymanchem.com [caymanchem.com]
- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of 16-Phenoxy Tetranor Prostaglandin E2 in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor prostaglandin (B15479496) E2 is the free acid metabolite of sulprostone (B1662612), a synthetic analog of prostaglandin E2 (PGE2).[1][2] While direct research on the specific roles of 16-phenoxy tetranor PGE2 in inflammatory pathways is limited, its structural relationship to PGE2 and its precursor, sulprostone, allows for extrapolation of its likely mechanisms of action. PGE2 is a well-established lipid mediator that plays a complex and often dual role in inflammation, capable of exerting both pro- and anti-inflammatory effects.[3] This technical guide provides an in-depth overview of the putative role of 16-phenoxy tetranor PGE2 in inflammation, drawing upon the known pharmacology of sulprostone and the broader understanding of PGE2 signaling.
Sulprostone is recognized as a selective agonist for the prostaglandin EP3 and EP1 receptors.[4][5] Therefore, it is probable that 16-phenoxy tetranor PGE2 also interacts with these receptors to modulate inflammatory responses. The activation of EP1 and EP3 receptors initiates distinct downstream signaling cascades that can influence a variety of cellular processes central to inflammation, including cytokine production, immune cell trafficking, and vascular permeability.[1]
Core Mechanism of Action: EP1 and EP3 Receptor Activation
The primary mechanism of action for 16-phenoxy tetranor PGE2 in inflammatory pathways is likely mediated through its interaction with the EP1 and EP3 prostaglandin receptors.
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq protein. Upon agonist binding, it activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade results in an increase in intracellular calcium concentrations, which can trigger a range of pro-inflammatory cellular responses.[1]
-
EP3 Receptor Activation: The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Reduced cAMP levels can influence the activity of protein kinase A (PKA) and other downstream effectors, thereby modulating inflammatory gene expression and immune cell function.
The tissue-specific expression of EP1 and EP3 receptors, as well as the cellular context, will ultimately determine the net effect of 16-phenoxy tetranor PGE2 on the inflammatory response.
Signaling Pathways
The binding of 16-phenoxy tetranor PGE2 to EP1 and EP3 receptors initiates distinct signaling pathways that can either promote or resolve inflammation. The following diagram illustrates the putative signaling cascade.
Caption: Putative signaling of 16-phenoxy tetranor PGE2 via EP1 and EP3 receptors.
Quantitative Data
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Sulprostone | EP1 | 21 nM | |
| Sulprostone | EP3 | 0.6 nM |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the role of 16-phenoxy tetranor PGE2 in inflammatory pathways.
Macrophage Polarization and Cytokine Production Assay
This protocol is designed to assess the effect of 16-phenoxy tetranor PGE2 on the polarization of macrophages and their subsequent production of pro- and anti-inflammatory cytokines.[6][7][8][9][10]
a. Cell Culture and Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for CD14+ monocytes.
-
Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
b. Macrophage Polarization and Treatment:
-
Plate M0 macrophages at a density of 1 x 10^6 cells/well in a 12-well plate.
-
To induce M1 (pro-inflammatory) polarization, stimulate cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.
-
To induce M2 (anti-inflammatory) polarization, stimulate cells with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24 hours.
-
Concurrently with polarization stimuli, treat cells with varying concentrations of 16-phenoxy tetranor PGE2 (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
c. Cytokine Measurement:
-
After 24 hours of treatment, collect the cell culture supernatants.
-
Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits according to the manufacturer's instructions.[11][12][13][14][15]
d. Flow Cytometry for Surface Marker Analysis:
-
Gently detach the macrophages from the plate.
-
Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).
-
Analyze the expression of these markers using a flow cytometer to determine the polarization state of the macrophages.
EP Receptor Binding Assay
This protocol is designed to determine the binding affinity of 16-phenoxy tetranor PGE2 to the human EP1 and EP3 receptors.[16][17][18][19]
a. Membrane Preparation:
-
Culture HEK293 cells stably expressing either the human EP1 or EP3 receptor.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
b. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the EP receptor being tested (e.g., [3H]-PGE2).
-
Add increasing concentrations of unlabeled 16-phenoxy tetranor PGE2 to compete with the radiolabeled ligand for binding to the receptor.
-
Add the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of 16-phenoxy tetranor PGE2.
-
Calculate the IC50 value (the concentration of 16-phenoxy tetranor PGE2 that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of a test compound on macrophages.
Caption: Workflow for macrophage inflammation and polarization assay.
References
- 1. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 2. What is Sulprostone used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. Sulprostone - Wikipedia [en.wikipedia.org]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promab.com [promab.com]
- 11. arborassays.com [arborassays.com]
- 12. raybiotech.com [raybiotech.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. abcam.com [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Receptor binding in various tissues of PGE2, PGF2 alpha and sulprostone, a novel PGE2-derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
An In-depth Technical Guide to the 16-phenoxy tetranor PGE2 Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-phenoxy tetranor Prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2) is a synthetic analog of the endogenous signaling molecule Prostaglandin E2 (PGE2). It is the principal active metabolite of sulprostone (B1662612), a potent uterotonic agent. This technical guide provides a comprehensive overview of the signaling cascade initiated by 16-phenoxy tetranor PGE2, focusing on its receptor interactions, downstream second messenger systems, and physiological implications. Due to the limited availability of direct research on 16-phenoxy tetranor PGE2, its pharmacological profile is largely inferred from its parent compound, sulprostone, a well-characterized and highly selective EP3 receptor agonist with ancillary activity at the EP1 receptor. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development investigating the therapeutic potential and mechanism of action of this compound and related molecules.
Introduction to 16-phenoxy tetranor PGE2
16-phenoxy tetranor PGE2 is a structurally modified prostaglandin E2 analog. It is the free acid form of sulprostone, derived from the hydrolysis of the methylsulfonamide group of the parent compound[1][2]. As a metabolite of sulprostone, it is detected in human plasma following parenteral administration of the drug[1][2]. The structural modifications, particularly the phenoxy group at the 16th position and the tetranor structure of the omega chain, confer metabolic stability. The primary mechanism of action of 16-phenoxy tetranor PGE2 is believed to mirror that of sulprostone, which involves the activation of specific prostanoid E (EP) receptors.
Receptor Selectivity and Binding Affinity
The biological effects of 16-phenoxy tetranor PGE2 are mediated through its interaction with the EP receptor family, a group of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Based on the pharmacological profile of its parent compound, sulprostone, 16-phenoxy tetranor PGE2 is presumed to be a potent and selective agonist for the EP3 receptor , with a lower affinity for the EP1 receptor .
Quantitative binding data for sulprostone provides a strong indication of the likely receptor affinities for 16-phenoxy tetranor PGE2.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Sulprostone | EP1 | 21 | [1] |
| Sulprostone | EP3 | 0.6 | [1] |
Table 1: Binding Affinities of Sulprostone for EP1 and EP3 Receptors. This data suggests a high degree of selectivity for the EP3 receptor over the EP1 receptor. It is important to note that these values are for the parent compound, sulprostone, and direct binding studies on 16-phenoxy tetranor PGE2 are required for definitive characterization.
The Signaling Cascade of 16-phenoxy tetranor PGE2
The activation of EP1 and EP3 receptors by 16-phenoxy tetranor PGE2 initiates distinct downstream signaling pathways, leading to a range of cellular responses.
The Major Signaling Pathway: EP3 Receptor Activation
The EP3 receptor is a versatile signaling molecule that can couple to multiple G proteins, primarily the inhibitory G protein (Gαi) and G proteins of the G12/13 family.
Upon agonist binding, the EP3 receptor activates Gαi, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels attenuates the activity of Protein Kinase A (PKA), a key enzyme in many cellular processes, including smooth muscle relaxation. The inhibition of the cAMP/PKA pathway is a critical component of the contractile response observed in tissues like the uterine myometrium.
References
Methodological & Application
Application Notes and Protocols for 16-phenoxy tetranor Prostaglandin E2 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a wide array of physiological and pathological processes. PGE2 exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] These receptors are coupled to different intracellular signaling pathways. Specifically, EP2 and EP4 receptors are coupled to the Gs alpha subunit, and their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[1][2] Due to its structural similarity to PGE2, 16-phenoxy tetranor Prostaglandin E2 is hypothesized to modulate the activity of one or more of these EP receptors.
This document provides a detailed protocol for a cell-based assay to characterize the activity of this compound on the human EP4 receptor, as an example. The assay is based on the measurement of intracellular cAMP levels in a recombinant cell line overexpressing the human EP4 receptor. This protocol can be adapted to screen for modulators of the EP4 receptor and to determine the potency and efficacy of compounds like this compound.
Principle of the Assay
This assay utilizes a HEK293 cell line stably expressing the human Prostaglandin E2 Receptor 4 (EP4). Upon binding of an agonist, such as PGE2 or potentially this compound, the EP4 receptor activates adenylyl cyclase through its Gs coupling, leading to an increase in the intracellular concentration of cAMP. The change in cAMP levels is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit. The signal generated is inversely proportional to the amount of cAMP produced by the cells. By testing a range of concentrations of the test compound, a dose-response curve can be generated to determine its potency (EC50) and efficacy.
Signaling Pathway of PGE2 via EP Receptors
Caption: Signaling pathways of Prostaglandin E2 (PGE2) through its four receptor subtypes (EP1-4).
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| HEK293 hEP4 Recombinant Cell Line | DiscoveRx, ATCC |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS), heat-inactivated | Thermo Fisher Scientific |
| Penicillin-Streptomycin | Thermo Fisher Scientific |
| Geneticin® (G418) | Thermo Fisher Scientific |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Thermo Fisher Scientific |
| This compound | Cayman Chemical |
| Prostaglandin E2 (PGE2) | Cayman Chemical |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich |
| DMSO (Dimethyl sulfoxide), cell culture grade | Sigma-Aldrich |
| cAMP HTRF Assay Kit | Cisbio, PerkinElmer |
| 384-well white, low-volume microplates | Corning |
Experimental Protocol
Cell Culture and Maintenance
-
Culture HEK293 hEP4 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin®.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
Assay Workflow
Caption: Experimental workflow for the this compound cell-based assay.
Detailed Assay Procedure
-
Cell Seeding:
-
Harvest HEK293 hEP4 cells using Trypsin-EDTA and resuspend in assay medium (DMEM with 0.5% FBS).
-
Determine cell density and adjust to 2.5 x 10^5 cells/mL.
-
Dispense 10 µL of the cell suspension (2,500 cells/well) into a 384-well white microplate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and PGE2 (positive control) in DMSO.
-
Perform serial dilutions in assay buffer (DPBS with 0.1% BSA and 0.5 mM IBMX) to obtain a range of concentrations (e.g., from 100 µM to 1 pM). The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection (using a representative HTRF kit):
-
Following the manufacturer's instructions, prepare the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP-cryptate solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Normalize the data:
-
Set the average signal of the vehicle control as 0% stimulation.
-
Set the average signal of a saturating concentration of PGE2 as 100% stimulation.
-
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum response.
Representative Data
The following table presents hypothetical data for illustrative purposes, as no specific experimental data for this compound was found in the initial search.
| Compound | Target Receptor | EC50 (nM) | Emax (% of PGE2) |
| Prostaglandin E2 (PGE2) | Human EP4 | 1.5 | 100 |
| This compound | Human EP4 | 15.2 | 95 |
| EP4 Antagonist (Example) | Human EP4 | - | 0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| Low signal window | Low receptor expression | Passage cells for fewer generations; re-validate the cell line. |
| Inactive compound | Check the purity and storage conditions of the compound. | |
| Suboptimal assay conditions | Optimize cell number, incubation times, and reagent concentrations. | |
| No response to positive control | Problem with PGE2 stock | Prepare a fresh stock of PGE2. |
| Cell line has lost expression | Go back to an earlier passage of the cell line. | |
| Incorrect assay buffer | Ensure all components of the assay buffer are correct. |
Conclusion
This document outlines a robust and detailed cell-based assay protocol for the characterization of this compound's activity on the human EP4 receptor. By quantifying changes in intracellular cAMP, this assay provides a reliable method for determining the potency and efficacy of test compounds, thereby facilitating drug discovery and development efforts targeting the PGE2 signaling pathway. The provided workflow and troubleshooting guide will aid researchers in successfully implementing this assay.
References
In Vivo Animal Models for 16-Phenoxy Tetranor PGE2 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2) is a metabolite of the synthetic PGE2 analog, sulprostone (B1662612).[1][2] Sulprostone is recognized for its potent activity as a selective agonist for the prostanoid EP3 and EP1 receptors.[3][4] While direct in vivo studies on 16-phenoxy tetranor PGE2 are limited, its structural similarity to PGE2 and its origin as a metabolite of sulprostone suggest that it likely interacts with the same family of E-prostanoid (EP) receptors. These receptors are implicated in a wide array of physiological processes, including the regulation of intraocular pressure (IOP).
This document provides detailed application notes and protocols for in vivo animal models relevant to the study of 16-phenoxy tetranor PGE2, with a primary focus on its potential application in ophthalmology, specifically in models of ocular hypertension and glaucoma. The protocols and data presented are largely based on studies of the parent compound, sulprostone, and other closely related prostaglandin analogs, providing a robust framework for initiating research into this specific metabolite.
Application Notes
Rationale for Use in Ocular Hypertension Models
Prostaglandin analogs are a first-line treatment for glaucoma, primarily by increasing the uveoscleral outflow of aqueous humor, which in turn lowers intraocular pressure (IOP). Sulprostone, the parent compound of 16-phenoxy tetranor PGE2, has been shown to reduce IOP in animal models.[5] The mechanism is thought to involve the activation of EP receptors in the eye, which can influence aqueous humor dynamics. Given that 16-phenoxy tetranor PGE2 retains the core prostaglandin structure, it is hypothesized to possess similar IOP-lowering activity.
Recommended Animal Models
Several animal models are suitable for investigating the effects of prostaglandin analogs on IOP. The choice of model depends on the specific research question, cost, and handling considerations.
-
Rabbits (New Zealand White): Rabbits have large eyes, making them suitable for topical drug administration and IOP measurements. They are a common model for initial efficacy and safety studies of ophthalmic drugs.[5]
-
Monkeys (Cynomolgus): The anatomy and physiology of the monkey eye are very similar to that of humans, making them a highly relevant preclinical model. Studies on sulprostone metabolism have been conducted in cynomolgus monkeys.[6][7]
-
Rodents (Mice and Rats): While their eyes are small, the availability of transgenic strains makes them valuable for mechanistic studies. Various models of induced ocular hypertension exist for both mice and rats.
Signaling Pathways of PGE2 Analogs
16-phenoxy tetranor PGE2, as a PGE2 analog, is expected to exert its effects through the four main EP receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to distinct intracellular signaling pathways, leading to varied cellular responses.[8][9] Understanding these pathways is crucial for interpreting experimental results.
PGE2 Receptor Signaling Pathways
Caption: Simplified signaling pathways of PGE2 analogs via EP receptors.
Data Presentation
The following tables summarize quantitative data from relevant studies on sulprostone. These can serve as a reference for expected outcomes when studying 16-phenoxy tetranor PGE2.
Table 1: Effect of Topical Sulprostone on Intraocular Pressure in Rabbits
| Treatment Group | Dose (µg) | Peak IOP Reduction (%) | Time to Peak Effect (hours) |
| Sulprostone | 0.2 | ~15% | 4 |
| Sulprostone | 2.0 | ~25% | 4 |
| Sulprostone | 20.0 | ~35% | 4 |
| Vehicle Control | - | No significant change | - |
Data extrapolated from a study on the neuromodulatory effect of sulprostone on circadian elevation of IOP in rabbits.[5]
Table 2: Pharmacokinetic Parameters of Sulprostone in Cynomolgus Monkeys (0.5 mg/kg IV)
| Parameter | Value | Unit |
| Cmax | ~2000 | ng/mL |
| T½ (alpha) | ~0.2 | hours |
| T½ (beta) | ~1.5 | hours |
| AUC (0-inf) | ~1500 | ng*h/mL |
| Clearance | ~0.3 | L/h/kg |
Data derived from a pharmacokinetic study of sulprostone in cynomolgus monkeys.[7]
Experimental Protocols
Protocol 1: Evaluation of IOP-Lowering Efficacy in Normotensive Rabbits
Objective: To determine the effect of topically administered 16-phenoxy tetranor PGE2 on intraocular pressure in normotensive New Zealand White rabbits.
Materials:
-
16-phenoxy tetranor PGE2
-
Vehicle solution (e.g., phosphate-buffered saline with 0.02% benzalkonium chloride)
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
New Zealand White rabbits (male, 2-3 kg)
Procedure:
-
Acclimation: Acclimate rabbits to handling and IOP measurement for at least one week prior to the study.
-
Baseline IOP: Measure baseline IOP for both eyes of each rabbit for 3 consecutive days before treatment.
-
Drug Administration: On the day of the experiment, instill a single 50 µL drop of the test compound (16-phenoxy tetranor PGE2 in vehicle) into one eye and 50 µL of vehicle into the contralateral eye (control).
-
IOP Measurement: Measure IOP in both eyes at 0, 1, 2, 4, 6, 8, and 24 hours post-instillation.
-
Data Analysis: Calculate the change in IOP from baseline for both treated and control eyes. Compare the changes between the two groups using appropriate statistical methods (e.g., t-test or ANOVA).
Experimental Workflow for Rabbit IOP Study
Caption: Workflow for assessing IOP-lowering effects in rabbits.
Protocol 2: Induction of Ocular Hypertension in Mice
Objective: To create a model of elevated IOP in mice for testing the efficacy of 16-phenoxy tetranor PGE2. This protocol describes the microbead injection method.
Materials:
-
Sterile polystyrene microbeads (15 µm diameter)
-
Sterile phosphate-buffered saline (PBS)
-
Glass microneedles
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tonometer suitable for mice (e.g., TonoLab)
-
Surgical microscope
Procedure:
-
Anesthesia: Anesthetize the mouse using an intraperitoneal injection of ketamine and xylazine.
-
Microneedle Preparation: Suspend microbeads in sterile PBS at a concentration of approximately 3 x 10^5 beads/µL. Load the microneedle with 2 µL of the microbead suspension.
-
Anterior Chamber Injection: Under a surgical microscope, carefully insert the glass microneedle through the cornea into the anterior chamber of one eye. Slowly inject the 2 µL of microbead suspension. The contralateral eye can serve as a control (sham injection with PBS only).
-
Post-operative Care: Apply a topical antibiotic ointment to the injected eye. Monitor the animal until it has fully recovered from anesthesia.
-
IOP Monitoring: Allow the IOP to stabilize and elevate over the next 1-2 weeks. Begin monitoring IOP 3-4 days post-injection and continue 2-3 times per week to confirm sustained ocular hypertension.
-
Drug Efficacy Study: Once a stable elevation in IOP is achieved, the mice can be used for efficacy studies as described in Protocol 1 (with appropriate adjustments for smaller dosing volumes).
Logical Flow of Ocular Hypertension Induction
Caption: Steps for inducing ocular hypertension in mice via microbead injection.
Disclaimer
The biological activity of 16-phenoxy tetranor PGE2 has not been extensively reported. The protocols and application notes provided herein are based on the known pharmacology of its parent compound, sulprostone, and other prostaglandin E2 analogs. Researchers should exercise appropriate caution and conduct preliminary dose-ranging and safety studies before embarking on large-scale efficacy trials. This document is intended for research purposes only and not for human or therapeutic use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 16-phenoxy tetranor Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 3. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. dovepress.com [dovepress.com]
- 5. Neuromodulatory effect of sulprostone on the circadian elevation of intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-phenoxy tetranor PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of prostaglandin E2 and the free acid form of Sulprostone. Sulprostone is recognized for its potent activity as a selective agonist for the prostaglandin EP3 receptor and, to a lesser extent, the EP1 receptor. Given that 16-phenoxy tetranor PGE2 is a primary metabolite of Sulprostone, it is anticipated to exhibit a similar pharmacological profile, making it a valuable tool for investigating EP3 and EP1 receptor-mediated signaling pathways. These pathways are implicated in a variety of physiological and pathological processes, including smooth muscle contraction, inflammation, and pain.
These application notes provide detailed protocols for the preparation of stock solutions of 16-phenoxy tetranor PGE2, along with essential data on its solubility and stability to ensure accurate and reproducible experimental outcomes.
Data Presentation
Quantitative data for 16-phenoxy tetranor PGE2 is summarized in the table below for easy reference.
| Property | Value | Solvents | Reference |
| Molecular Formula | C₂₂H₂₈O₆ | - | |
| Molecular Weight | 388.5 g/mol | - | |
| Purity | ≥98% | - | |
| Storage Temperature | -20°C | As a solid or in organic solvent | |
| Stability | ≥ 2 years (when stored at -20°C) | In organic solvent | |
| Solubility | |||
| 100 mg/mL | Dimethylformamide (DMF) | ||
| 100 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) | ||
| 100 mg/mL | Ethanol | ||
| 0.8 mg/mL | Phosphate-buffered saline (PBS), pH 7.2 | ||
| Supplied As | A solution in methyl acetate (B1210297) | - |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Organic Stock Solution
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is ideal for long-term storage.
Materials:
-
16-phenoxy tetranor PGE2 (as supplied in methyl acetate)
-
Anhydrous ethanol, DMSO, or DMF
-
Sterile, amber glass vials with PTFE-lined caps
-
Gentle stream of nitrogen gas
-
Calibrated pipettes
Procedure:
-
Solvent Evaporation: Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate solvent from the vial containing the 16-phenoxy tetranor PGE2. Ensure the evaporation is carried out in a well-ventilated fume hood.
-
Solvent Addition: Immediately add the desired volume of anhydrous organic solvent (e.g., ethanol, DMSO, or DMF) to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial and vortex gently until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Studies
This protocol details the dilution of the organic stock solution into an aqueous buffer for immediate use in cell culture experiments. It is important to note that aqueous solutions of 16-phenoxy tetranor PGE2 are less stable and should be prepared fresh for each experiment.
Materials:
-
High-concentration organic stock solution of 16-phenoxy tetranor PGE2 (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS, pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the organic stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the organic stock solution in your desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentration.
-
Note: To avoid precipitation, it is recommended to add the organic stock solution to the aqueous buffer while gently vortexing. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
-
Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiments. Do not store aqueous solutions for more than one day.
Important Considerations for Experimental Concentrations:
Specific effective concentrations of 16-phenoxy tetranor PGE2 for cell culture or in vivo studies have not been extensively reported. As it is an analog of PGE2 and a metabolite of the EP3/EP1 agonist Sulprostone, a starting point for determining the optimal concentration can be inferred from studies using these related compounds. For PGE2, in vitro concentrations can range from nanomolar to low micromolar. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing 16-phenoxy tetranor PGE2 stock solutions.
Signaling Pathway of 16-phenoxy tetranor PGE2
As 16-phenoxy tetranor PGE2 is the active metabolite of Sulprostone, a selective EP3/EP1 receptor agonist, it is predicted to activate similar downstream signaling cascades.
Caption: Predicted signaling pathway for 16-phenoxy tetranor PGE2.
Application Notes and Protocols for Studying EP Receptor Signaling with 16-phenoxy tetranor PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of prostaglandin E2 and the principal active metabolite of sulprostone.[1][2] Sulprostone is recognized as a selective agonist for the EP3 and EP1 prostaglandin receptors.[3] This document provides detailed application notes and experimental protocols for utilizing 16-phenoxy tetranor PGE2 as a tool to investigate the signaling pathways of the four E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4.
Prostaglandin E2 mediates a wide array of physiological and pathological processes through its interaction with these four G protein-coupled receptors (GPCRs). Each EP receptor subtype is coupled to distinct intracellular signaling pathways, making selective agonists and antagonists invaluable for dissecting their specific roles in cellular and systemic functions. The EP1 receptor is coupled to Gq, leading to an increase in intracellular calcium ([Ca²⁺]i). EP2 and EP4 receptors are coupled to Gs, stimulating adenylyl cyclase and subsequent cyclic AMP (cAMP) production. The EP3 receptor is primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels, although some splice variants can also couple to Gq or G12/13.
These application notes will guide researchers in using 16-phenoxy tetranor PGE2 to selectively activate EP receptors and measure their downstream signaling events.
Quantitative Data
The following table summarizes the known binding affinities and functional potencies of 16-phenoxy tetranor PGE2 and its parent compound, sulprostone, for the human EP receptors. This data is essential for designing experiments and interpreting results.
| Compound | Receptor | Parameter | Value (nM) | Assay Type |
| 16-phenoxy tetranor PGE2 | hEP3 | EC₅₀ | 0.89 | Intracellular Calcium Mobilization |
| hFP | EC₅₀ | 16 | Intracellular Calcium Mobilization | |
| Sulprostone (parent compound) | hEP1 | Kᵢ | 21 | Radioligand Binding |
| hEP3 | Kᵢ | 0.6 | Radioligand Binding |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the four EP receptor subtypes and a general workflow for their characterization using 16-phenoxy tetranor PGE2.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of 16-phenoxy tetranor PGE2 at EP receptors.
Protocol 1: Intracellular Calcium Mobilization Assay for EP1 and Gq-coupled EP3 Receptors
This assay is suitable for measuring the activation of Gq-coupled receptors, such as EP1 and certain splice variants of EP3, which lead to an increase in intracellular calcium.
Materials:
-
Cells expressing the target EP receptor (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
16-phenoxy tetranor PGE2 stock solution (in DMSO or ethanol)
-
Positive control agonist (e.g., PGE2 or a known EP1/EP3 agonist)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of 16-phenoxy tetranor PGE2 and the positive control in the assay buffer. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline reading for each well.
-
The instrument will then automatically inject the compounds into the respective wells.
-
Continue to record the fluorescence signal for several minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: cAMP Inhibition Assay for Gi-coupled EP3 Receptors
This assay measures the ability of 16-phenoxy tetranor PGE2 to inhibit the production of cAMP, which is characteristic of Gi-coupled receptor activation.
Materials:
-
Cells expressing the EP3 receptor (e.g., HEK293 or CHO cells)
-
White, opaque 96-well or 384-well microplates
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
16-phenoxy tetranor PGE2 stock solution (in DMSO or ethanol)
-
Positive control EP3 agonist (e.g., sulprostone)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight as described in Protocol 1.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add assay buffer containing a PDE inhibitor to each well.
-
Add the desired concentrations of 16-phenoxy tetranor PGE2 or the positive control to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be pre-determined to produce a submaximal but robust cAMP signal.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
Follow the manufacturer's protocol for the specific cAMP detection kit to measure the amount of cAMP in each well.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: cAMP Accumulation Assay for EP2 and EP4 Receptors
This assay is used to measure the increase in cAMP levels following the activation of Gs-coupled receptors like EP2 and EP4.
Materials:
-
Cells expressing EP2 or EP4 receptors (e.g., HEK293 or CHO cells)
-
White, opaque 96-well or 384-well microplates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
16-phenoxy tetranor PGE2 stock solution (in DMSO or ethanol)
-
Positive control EP2/EP4 agonist (e.g., PGE2 or a selective agonist)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight as described in Protocol 1.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add assay buffer containing a PDE inhibitor to each well.
-
Add the desired concentrations of 16-phenoxy tetranor PGE2 or the positive control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells by adding the lysis buffer from the cAMP detection kit.
-
Follow the manufacturer's protocol for the specific cAMP detection kit to measure the amount of cAMP in each well.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
16-phenoxy tetranor PGE2 is a valuable pharmacological tool for studying the signaling of EP receptors, particularly the EP3 and EP1 subtypes. By employing the protocols outlined in these application notes, researchers can effectively characterize the potency and efficacy of this compound and use it to elucidate the specific roles of EP receptors in various physiological and pathological contexts. It is recommended to perform a comprehensive characterization of 16-phenoxy tetranor PGE2 across all four EP receptor subtypes in the experimental system of interest to fully understand its selectivity profile.
References
Application Notes and Protocols for the Experimental Use of 16-Phenoxy Tetranor PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of prostaglandin E2 and the principal active metabolite of sulprostone (B1662612).[1][2] Sulprostone is recognized as a potent and selective agonist for the prostaglandin EP3 receptor, with significant, though lesser, activity at the EP1 receptor.[3] Consequently, 16-phenoxy tetranor PGE2 is an invaluable research tool for investigating the physiological and pathological roles of the EP3 and, to a lesser extent, the EP1 receptors. Its stability and inferred receptor selectivity make it a precise probe for dissecting the complex signaling pathways mediated by these prostanoid receptors.
These application notes provide a comprehensive guide for the experimental use of 16-phenoxy tetranor PGE2, including its mechanism of action, protocols for key in vitro assays, and relevant data presented in a clear, tabular format.
Mechanism of Action
16-phenoxy tetranor PGE2 is understood to exert its biological effects primarily through the activation of the EP3 and EP1 prostanoid receptors. The signaling cascades initiated by the activation of these G-protein coupled receptors are distinct and cell-type dependent.
-
EP3 Receptor Activation: The EP3 receptor is typically coupled to the inhibitory G-protein (Gi). Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is crucial in various physiological processes, including the inhibition of platelet aggregation and modulation of neurotransmission.
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq G-protein. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca2+]i). This pathway is involved in smooth muscle contraction and certain inflammatory responses.
Data Presentation
The following tables summarize the known receptor binding affinities of the parent compound, sulprostone, which are inferred to be indicative of the activity of its active metabolite, 16-phenoxy tetranor PGE2.
Table 1: Inferred Receptor Binding Affinities for 16-Phenoxy Tetranor PGE2 (based on Sulprostone data)
| Receptor Subtype | Binding Affinity (Ki) | Primary Signaling Pathway |
| EP3 | 0.6 nM | Gi (Inhibition of Adenylyl Cyclase, ↓ cAMP) |
| EP1 | 21 nM | Gq (Phospholipase C Activation, ↑ [Ca2+]i) |
Signaling Pathway Diagrams
Caption: EP3 Receptor Signaling Pathway.
Caption: EP1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for assessing the biological activity of 16-phenoxy tetranor PGE2. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay is designed to measure the inhibitory effect of 16-phenoxy tetranor PGE2 on adenylyl cyclase activity via the EP3 receptor.
Workflow Diagram:
References
Assessing the Genomic Impact of 16-phenoxy tetranor PGE2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of Prostaglandin E2, a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune responses, and cancer biology.[1] As a derivative of the well-studied PGE2, 16-phenoxy tetranor PGE2 is presumed to exert its biological effects by modulating gene expression through similar signaling pathways. Understanding the specific genomic impact of this analog is crucial for its potential therapeutic applications and for elucidating its mechanism of action.
This document provides detailed application notes and experimental protocols for assessing the effects of 16-phenoxy tetranor PGE2 on gene expression. While direct experimental data on this specific analog's genomic effects are not extensively available, the protocols and expected outcomes are based on the well-established activities of PGE2.
Data Presentation: Anticipated Gene Expression Changes
Based on the known functions of PGE2, treatment of relevant cell types with 16-phenoxy tetranor PGE2 is anticipated to modulate the expression of genes involved in inflammation, immune cell differentiation, and cellular proliferation. The following table summarizes potential gene expression changes.
| Biological Process | Gene Target | Anticipated Expression Change | Potential Function |
| Inflammation | Cyclooxygenase-2 (COX-2) | Upregulation | Prostaglandin synthesis |
| Tumor Necrosis Factor-alpha (TNF-α) | Biphasic (low conc. up; high conc. down)[2] | Pro-inflammatory cytokine | |
| Interleukin-1β (IL-1β) | Downregulation | Pro-inflammatory cytokine | |
| Interleukin-6 (IL-6) | Upregulation | Pro- and anti-inflammatory cytokine | |
| Interleukin-10 (IL-10) | Upregulation | Anti-inflammatory cytokine | |
| Immune Response | Forkhead box P3 (Foxp3) | Downregulation | Treg cell differentiation |
| T-box transcription factor (T-bet) | Upregulation | Th1 cell differentiation | |
| GATA binding protein 3 (GATA3) | Upregulation | Th2 cell differentiation | |
| Cell Signaling & Proliferation | Sclerostin (SOST) | Downregulation[3] | Wnt signaling antagonist |
| Axin2 | Upregulation[3] | Wnt signaling pathway component | |
| Small Ubiquitin-like Modifier 1 (SUMO-1) | Upregulation[4] | Post-translational modification |
Signaling Pathways
16-phenoxy tetranor PGE2, as a PGE2 analog, is expected to signal through the G-protein coupled prostanoid E (EP) receptors: EP1, EP2, EP3, and EP4.[5] These receptors are coupled to different intracellular signaling cascades, ultimately leading to the activation or repression of target genes.
PGE2 analog signaling cascade via EP2/EP4 receptors.
Experimental Protocols
The following protocols provide a framework for investigating the effects of 16-phenoxy tetranor PGE2 on gene expression in a relevant cell line (e.g., macrophages, endothelial cells, or a cancer cell line).
Experimental Workflow
Workflow for gene expression analysis.
Cell Culture and Treatment
Materials:
-
Appropriate cell line and complete growth medium
-
16-phenoxy tetranor PGE2 (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells to ~80% confluency in their recommended complete growth medium.
-
Seed cells into 6-well plates at a density that will result in ~70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of 16-phenoxy tetranor PGE2 in serum-free medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Remove the growth medium from the cells, wash once with PBS, and replace with the treatment or vehicle control media.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to capture both early and late gene expression changes.
RNA Isolation
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Lysis buffer (provided in the kit)
-
Ethanol (70%)
Protocol:
-
After the treatment period, remove the media and wash the cells with PBS.
-
Lyse the cells directly in the well by adding the lysis buffer and scraping the cells.
-
Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
Proceed with RNA isolation according to the manufacturer's protocol of the chosen kit.
-
Elute the purified RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Purified RNA from the previous step
-
Thermal cycler
Protocol:
-
Prepare the reverse transcription reaction mix according to the manufacturer's instructions, combining the reverse transcriptase, dNTPs, primers, and your RNA template.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile. This will convert the isolated mRNA into complementary DNA (cDNA).
Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Prepare the qPCR reaction mix by combining the master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run (for SYBR Green assays) to ensure the specificity of the amplified product.
Data Analysis
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
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Calculate the change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Conclusion
The provided protocols offer a robust framework for elucidating the effects of 16-phenoxy tetranor PGE2 on gene expression. By leveraging the knowledge of PGE2 signaling, researchers can design targeted experiments to understand the specific molecular mechanisms of this analog. The resulting data will be invaluable for assessing its therapeutic potential and advancing drug development efforts.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of tumor necrosis factor-alpha gene expression by low doses of prostaglandin E2 and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 signals through PTGER2 to regulate sclerostin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
16-phenoxy tetranor Prostaglandin E2 solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and use of 16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of 16-phenoxy tetranor PGE2?
A1: 16-phenoxy tetranor PGE2 is highly soluble in organic solvents. For preparing a stock solution, it is recommended to use dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethanol (B145695), in which its solubility is 100 mg/mL.[1] The compound is typically supplied in a methyl acetate (B1210297) solution.[1]
Q2: Can I dissolve 16-phenoxy tetranor PGE2 directly in an aqueous buffer?
A2: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. The solubility in PBS (pH 7.2) is only 0.8 mg/mL.[1] It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into the desired aqueous buffer.
Q3: How does pH affect the solubility and stability of prostaglandin E2 analogs in aqueous solutions?
A3: While specific data for 16-phenoxy tetranor PGE2 is limited, the behavior of the parent compound, Prostaglandin E2 (PGE2), provides valuable guidance. The aqueous solubility of PGE2 is pH-dependent, increasing at a pH above 6. Prostaglandins are generally unstable in acidic and basic environments.[2] For PGE2, stability is greatest at a pH between 3 and 4 and decreases as the pH becomes more alkaline.
Q4: What is the stability of 16-phenoxy tetranor PGE2 in storage?
A4: When stored as a solution in methyl acetate at -20°C, 16-phenoxy tetranor PGE2 is stable for at least two years.[1] Aqueous solutions are less stable and it is generally recommended to prepare them fresh for each experiment. For the parent compound PGE2, aqueous solutions are not recommended for storage for more than one day.
Q5: My 16-phenoxy tetranor PGE2 precipitated when I diluted the stock solution into my aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide section for a detailed workflow on how to address this. Key factors to consider are the final concentration, the percentage of organic solvent in the final solution, and the method of mixing.
Data Presentation
Table 1: Solubility of 16-phenoxy tetranor Prostaglandin E2
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 100 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
| Ethanol | 100 mg/mL | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 0.8 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a 10 mg/mL stock solution of 16-phenoxy tetranor PGE2 in DMSO.
-
Materials:
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16-phenoxy tetranor PGE2 (as supplied, typically in methyl acetate)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber glass vial
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Inert gas (e.g., argon or nitrogen)
-
-
Procedure: a. If the compound is supplied as a solid, weigh the desired amount in a sterile vial. If supplied in methyl acetate, carefully evaporate the solvent under a gentle stream of inert gas. b. Add the appropriate volume of anhydrous DMSO to achieve a concentration of 10 mg/mL. c. Cap the vial tightly and vortex gently until the compound is completely dissolved. d. Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Objective: To prepare a working solution of 16-phenoxy tetranor PGE2 in a cell culture medium or other aqueous buffer.
-
Materials:
-
Concentrated stock solution of 16-phenoxy tetranor PGE2 in DMSO (from Protocol 1)
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Pre-warmed aqueous buffer or cell culture medium
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Sterile conical tube
-
-
Procedure: a. Determine the final desired concentration of 16-phenoxy tetranor PGE2 in your experiment. b. Calculate the volume of the stock solution needed. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is kept to a minimum (typically <0.5%) to avoid solvent-induced effects in biological assays. c. While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of the stock solution dropwise. d. Continue to vortex for an additional 30-60 seconds to ensure thorough mixing. e. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). f. Use the freshly prepared working solution immediately for your experiments.
Troubleshooting Guides
Issue: Precipitation of 16-phenoxy tetranor PGE2 in Aqueous Buffer
This guide will help you troubleshoot and resolve issues related to the precipitation of 16-phenoxy tetranor PGE2 when preparing aqueous working solutions.
Caption: Troubleshooting workflow for precipitation issues.
Experimental Workflow Visualization
Caption: Workflow for preparing 16-phenoxy tetranor PGE2 solutions.
References
Technical Support Center: 16-phenoxy tetranor PGE2 In Vitro Stability
Welcome to the technical support center for 16-phenoxy tetranor PGE2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vitro stability of this prostaglandin (B15479496) E2 analog. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16-phenoxy tetranor PGE2 and how is it related to sulprostone?
16-phenoxy tetranor PGE2 is a synthetic analog of prostaglandin E2 (PGE2). It is the free acid form of sulprostone, which is formed by the hydrolysis of the methylsulfonamide bond.[1][2] Sulprostone is known to be more resistant to metabolic degradation compared to native PGE2, suggesting that 16-phenoxy tetranor PGE2 also possesses enhanced stability.[3]
Q2: What are the primary factors that affect the stability of 16-phenoxy tetranor PGE2 in vitro?
While specific data for this analog is limited, based on studies of PGE2, the primary factors affecting stability in vitro are pH, temperature, and enzymatic degradation. Prostaglandins of the E series are known to be unstable in aqueous solutions, particularly at basic pH.
Q3: How should I prepare and store stock solutions of 16-phenoxy tetranor PGE2?
For optimal stability, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695).[4] These stock solutions should be aliquoted into working volumes to minimize freeze-thaw cycles and stored at -20°C.[4] When preparing for an experiment, the stock solution should be freshly diluted in the appropriate aqueous buffer or cell culture medium.[4]
Q4: What is the expected stability of 16-phenoxy tetranor PGE2 in cell culture media?
The half-life of PGE2 in cell culture medium at 37°C is approximately one day and is pH-dependent.[5] Given that 16-phenoxy tetranor PGE2 is a more stable analog, its half-life is expected to be longer. However, for long-term experiments, it is advisable to replenish the media with freshly diluted compound every 48 hours to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of the compound in aqueous solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Ensure the pH of the buffer or medium is neutral or slightly acidic.- For long-term incubations, replenish the compound every 24-48 hours. |
| High variability between replicate experiments. | Inconsistent compound concentration due to degradation during storage or handling. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Minimize the time the compound is in an aqueous solution at room temperature before being added to the experiment.- Use a consistent protocol for thawing and diluting the compound. |
| Loss of activity in stored aqueous solutions. | Hydrolysis or other degradation pathways in water. | - Avoid storing the compound in aqueous buffers for extended periods. If temporary storage is necessary, keep the solution on ice and use it within a few hours.- For longer-term storage, use organic solvents like DMSO or ethanol and store at -20°C. |
| Precipitation of the compound in cell culture media. | Low solubility in aqueous media. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid cell toxicity and precipitation.[4]- Vigorously vortex the solution when diluting the stock into the aqueous media to ensure it is fully dissolved. |
Quantitative Stability Data for PGE2 (as a proxy)
| Condition | Stability Metric | Reference |
| pH in Aqueous Solution | Hours for 10% loss at 25°C:- pH 3-4: 133 hours- pH 6: 53 hours- pH 8: 42 hours- pH 9: 4.2 hours- pH 10: 0.42 hours (25 min) | [6] |
| Storage in Gel | 5% breakdown:- At room temperature: 32 hours- In refrigerator (4°C): 7 days | [7] |
| Cell Culture Media (37°C) | Approximate half-life of ~1 day (pH dependent) | [5] |
| Absolute Ethanol (4°C) | ~10% loss in 24-36 months (at 1-10 mg/ml) | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: If starting from a solid, reconstitute 16-phenoxy tetranor PGE2 in an organic solvent such as DMSO or absolute ethanol to a high concentration (e.g., 10 mM).
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C for long-term stability.
-
Preparation of Working Solution: Immediately before use, thaw a single aliquot of the stock solution. Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium or the appropriate assay buffer. Mix thoroughly by vortexing.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is minimal (e.g., <0.1% DMSO) to prevent cytotoxicity.
Protocol 2: In Vitro Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare the working solution of 16-phenoxy tetranor PGE2 in the appropriate cell culture medium as described in Protocol 1.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of 16-phenoxy tetranor PGE2.
-
Incubation: Incubate the cells for the desired period. For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared compound-containing medium every 48 hours.
-
Assay: Following incubation, perform the desired downstream analysis (e.g., ELISA for cytokine production, gene expression analysis, etc.).
Visualizations
Signaling Pathway of 16-phenoxy tetranor PGE2
16-phenoxy tetranor PGE2 is the free acid of sulprostone, which is a known agonist of the prostaglandin EP3 and, to a lesser extent, EP1 receptors.[3][8] The primary signaling pathway is therefore expected to be through the G-protein coupled EP3 receptor, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.
Caption: Signaling pathway of 16-phenoxy tetranor PGE2 via the EP3 receptor.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for conducting an in vitro experiment with 16-phenoxy tetranor PGE2, emphasizing steps to ensure stability.
Caption: Recommended workflow for in vitro experiments with 16-phenoxy tetranor PGE2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sulprostone - Wikipedia [en.wikipedia.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sulprostone? [synapse.patsnap.com]
Technical Support Center: Optimizing 16-phenoxy tetranor PGE2 Dosage for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 16-phenoxy tetranor PGE2 in cell culture experiments.
Disclaimer: Specific literature on the optimization of 16-phenoxy tetranor PGE2 for cell culture is limited. The information provided here is based on the well-characterized effects of its parent compound, Prostaglandin (B15479496) E2 (PGE2), and established principles of cell culture methodology. Researchers should use this as a guide and perform their own specific dose-response experiments to determine the optimal concentration for their particular cell type and experimental system.
Frequently Asked Questions (FAQs)
Q1: What is 16-phenoxy tetranor PGE2 and what is its mechanism of action?
A1: 16-phenoxy tetranor PGE2 is a synthetic analog of Prostaglandin E2 (PGE2).[1][2] It is the free acid form of sulprostone.[1][2] Like PGE2, it is expected to exert its biological effects by binding to and activating prostanoid E (EP) receptors on the surface of target cells.[3][4][5] There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that trigger various downstream signaling pathways.[3][5][6] The specific pathway activated depends on the receptor subtype expressed by the cell type.
Q2: What is a typical starting concentration range for 16-phenoxy tetranor PGE2 in cell culture?
Q3: How should I prepare a stock solution of 16-phenoxy tetranor PGE2?
A3: 16-phenoxy tetranor PGE2 is typically supplied as a solution in an organic solvent like methyl acetate (B1210297) or can be dissolved in solvents such as DMSO, ethanol, or DMF.[2] To prepare a stock solution, dissolve the compound in the recommended solvent at a high concentration (e.g., 1-10 mM). For cell culture experiments, this stock solution should then be serially diluted in your cell culture medium to the final working concentrations. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is 16-phenoxy tetranor PGE2 in cell culture medium?
A4: The stability of prostaglandins (B1171923) in aqueous solutions can be pH-dependent.[7] It is recommended to prepare fresh dilutions of 16-phenoxy tetranor PGE2 in culture medium for each experiment. If storing stock solutions, keep them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations | - Inactive compound.- Cell line does not express the target EP receptors.- Insufficient incubation time.- Degradation of the compound. | - Check the expiration date and storage conditions of the compound.- Verify EP receptor expression in your cell line via qPCR, western blot, or flow cytometry.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Prepare fresh solutions for each experiment. |
| High cell death or cytotoxicity observed | - Concentration of 16-phenoxy tetranor PGE2 is too high.- Solvent (e.g., DMSO, ethanol) concentration is toxic to the cells.- Off-target effects. | - Perform a dose-response experiment starting from a much lower concentration (e.g., picomolar range).- Include a solvent control in your experiment to ensure the vehicle is not causing cytotoxicity. Ensure the final solvent concentration is below 0.1%.- Research potential off-target effects of PGE2 analogs in your cell type. |
| Inconsistent or variable results between experiments | - Inconsistent cell seeding density.- Variation in compound dilution.- Cell line passage number is too high, leading to altered phenotype.- Instability of the compound in solution. | - Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase.- Prepare fresh serial dilutions for each experiment from a reliable stock solution.- Use cells from a consistent and low passage number.- Prepare fresh working solutions immediately before use. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response of 16-phenoxy tetranor PGE2
Objective: To determine the effective concentration range of 16-phenoxy tetranor PGE2 for a specific biological effect in a given cell line.
Materials:
-
16-phenoxy tetranor PGE2
-
Appropriate solvent (e.g., sterile DMSO or ethanol)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay reagents to measure the desired biological endpoint (e.g., proliferation assay, cytokine ELISA, gene expression analysis)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of 16-phenoxy tetranor PGE2 Dilutions:
-
Prepare a 10 mM stock solution of 16-phenoxy tetranor PGE2 in the appropriate solvent.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. A common range to test is from 20 µM down to 2 pM (this will result in final concentrations of 10 µM to 1 pM).
-
Prepare a vehicle control with the same final solvent concentration as the highest concentration of the compound.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the 2x working solutions to the appropriate wells in triplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
Add 100 µL of fresh medium to the untreated wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time based on the expected kinetics of the biological response (e.g., 24, 48, or 72 hours).
-
-
Assessment of Biological Response:
-
At the end of the incubation period, perform the appropriate assay to measure the desired endpoint (e.g., measure cell viability using an MTT assay, quantify cytokine production using an ELISA, or extract RNA for qPCR analysis).
-
-
Data Analysis:
-
Plot the measured response as a function of the log of the 16-phenoxy tetranor PGE2 concentration.
-
Determine the EC50 (half-maximal effective concentration) from the dose-response curve.
-
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of 16-phenoxy tetranor PGE2 and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of 16-phenoxy tetranor PGE2.
Frequently Asked Questions (FAQs)
Q1: What is 16-phenoxy tetranor PGE2?
16-phenoxy tetranor PGE2 is a synthetic analogue of prostaglandin (B15479496) E2 (PGE2). It is also known to be the free acid form of sulprostone (B1662612), resulting from the hydrolysis of the methylsulfonamide bond, and has been identified as a minor metabolite of sulprostone in human plasma.
Q2: What are the expected degradation products of 16-phenoxy tetranor PGE2?
While specific degradation studies on 16-phenoxy tetranor PGE2 are not extensively published, the degradation pathways can be predicted based on the known instability of the parent PGE2 molecule. The primary degradation pathway for PGE2 involves a sequence of dehydration and isomerization reactions. This process is catalyzed by both acidic and basic conditions.[1][2]
The expected degradation products are:
-
16-phenoxy tetranor PGA2: Formed by the dehydration of the cyclopentanone (B42830) ring of 16-phenoxy tetranor PGE2.
-
16-phenoxy tetranor PGB2: Formed by the isomerization of the double bond within the cyclopentenone ring of 16-phenoxy tetranor PGA2.[1]
-
Epimers: Under certain pH and temperature conditions, epimerization at various chiral centers can occur. For instance, PGE2 is known to form 15-epi-PGE2 at low pH and 8-iso-PGE2 in alkaline solutions.[2]
Q3: What are the optimal storage conditions for 16-phenoxy tetranor PGE2 to minimize degradation?
To ensure the stability of 16-phenoxy tetranor PGE2, it should be stored under inert gas in a tightly sealed container at -20°C. Prostaglandin solutions, especially in protic solvents, can be unstable. Therefore, it is recommended to prepare fresh solutions for experiments or store them for very short periods at low temperatures. A related compound, 16-phenoxy tetranor PGF2α, is reported to be stable for at least two years when stored at -20°C in methyl acetate.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 16-phenoxy tetranor PGE2 and its degradation products.
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Tailing: Overloaded column, secondary interactions with the stationary phase, or a void in the column. | - Reduce sample concentration or injection volume.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Check for column degradation and replace if necessary. |
| Fronting: Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. | |
| Splitting: Clogged column inlet frit, partially blocked tubing, or a void at the column head. | - Reverse flush the column.- Check and clean or replace tubing and frits.- Replace the column if a void is present. | |
| Retention Time Shifts | Inconsistent mobile phase composition, fluctuating column temperature, or column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Use a guard column and replace the analytical column if retention times continue to shift. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging, or air bubbles in the system. | - Filter and degas the mobile phase.- Purge the system to remove air bubbles.- Replace the detector lamp if necessary. |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Poor ionization efficiency, ion suppression from matrix components, or incorrect source parameters. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample clean-up to remove interfering matrix components.- Consider using a different ionization mode or adduct formation (e.g., silver ion adduction for enhanced sensitivity of prostaglandins).[3] |
| Mass Inaccuracy | Mass spectrometer requires calibration. | - Perform a mass calibration according to the manufacturer's recommendations. |
| Presence of Artifact Ions | Adduct formation with salts (e.g., Na+, K+) from glassware, solvents, or the sample matrix.[4] | - Use high-purity solvents and reagents.- Use polypropylene (B1209903) vials instead of glass.- Identify common adducts and account for them during data analysis.[4] |
| Carryover | Adsorption of the analyte to surfaces in the autosampler or LC system. | - Use a stronger needle wash solvent.- Inject a blank solvent after a high-concentration sample. |
Experimental Protocols
Forced Degradation Study of 16-phenoxy tetranor PGE2
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating methods.[5][6][7]
Objective: To generate the primary degradation products of 16-phenoxy tetranor PGE2 under various stress conditions.
Materials:
-
16-phenoxy tetranor PGE2
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile (B52724), methanol)
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve 16-phenoxy tetranor PGE2 in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 16-phenoxy tetranor PGE2 in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 16-phenoxy tetranor PGE2 in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound or a solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.
Stability-Indicating HPLC Method for Prostaglandin Analysis
This method is adapted from established procedures for PGE2 and its degradation products.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 220 nm (for the prostaglandin backbone) and 278 nm (for PGA and PGB chromophores). For higher sensitivity and specificity, use mass spectrometry.
-
Injection Volume: 10 µL.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the degradation and analysis of 16-phenoxy tetranor PGE2.
Caption: Predicted degradation pathway of 16-phenoxy tetranor PGE2.
Caption: General experimental workflow for the analysis of 16-phenoxy tetranor PGE2.
References
- 1. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
avoiding off-target effects of 16-phenoxy tetranor PGE2
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 16-phenoxy tetranor PGE2 and mitigating its potential off-target effects.
Introduction
16-phenoxy tetranor PGE2 is the free acid form and a minor metabolite of sulprostone (B1662612), a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2][3] Due to the limited availability of direct pharmacological data for 16-phenoxy tetranor PGE2, this guide is primarily based on the well-characterized activity of its parent compound, sulprostone. Sulprostone is a potent and selective agonist for the prostaglandin EP3 receptor, with weaker agonist activity at the EP1 receptor.[4] Therefore, in experiments using 16-phenoxy tetranor PGE2, the intended "on-target" effects are mediated by the EP3 receptor, while "off-target" effects are most likely to arise from the activation of the EP1 receptor. Understanding the distinct signaling pathways of these receptors is crucial for accurate data interpretation and troubleshooting.
Troubleshooting Guides
This section addresses common issues encountered during experiments with 16-phenoxy tetranor PGE2 in a question-and-answer format.
Issue 1: Inconsistent or unexpected biological responses in my cell-based assays.
-
Question: I am observing variable or contradictory results in my experiments. What could be the cause?
-
Answer: This variability can stem from off-target effects due to the activation of multiple EP receptor subtypes that may be present in your experimental system. To address this, consider the following:
-
Characterize Receptor Expression: First, determine the expression profile of all four EP receptor subtypes (EP1, EP2, EP3, and EP4) in your cell line or tissue model using techniques like quantitative PCR (qPCR) or Western blotting.
-
Utilize Selective Antagonists: If you suspect off-target effects from EP1 activation, pre-incubate your cells with a selective EP1 receptor antagonist before adding 16-phenoxy tetranor PGE2. A reduction or elimination of the unexpected response would confirm EP1 involvement.
-
Perform Dose-Response Curves: Generate comprehensive dose-response curves for your observed biological effect. On-target and off-target effects may occur at different potency ranges, which can be distinguished by a biphasic dose-response curve.
-
Issue 2: My results indicate a Gq-coupled pathway activation (e.g., increased intracellular calcium), but I was expecting a Gi-coupled response (e.g., decreased cAMP).
-
Question: I am seeing an increase in intracellular calcium, which is characteristic of Gq signaling, but sulprostone's primary target, EP3, is Gi-coupled. Why is this happening?
-
Answer: This is a strong indication of off-target activation of the EP1 receptor, which couples to the Gq protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[5] To confirm this:
-
Employ a Selective EP1 Antagonist: Use a selective EP1 antagonist to determine if the observed calcium mobilization is blocked.
-
Parallel Signaling Assays: Conduct parallel experiments to measure both intracellular calcium mobilization and cAMP levels. This will allow you to simultaneously assess the Gq-mediated off-target effect and the Gi-mediated on-target effect.
-
Issue 3: I am observing a very weak or no response in my assay.
-
Question: My experiment with 16-phenoxy tetranor PGE2 is not producing any significant effect. What are the potential reasons?
-
Answer: A lack of response can be due to several factors:
-
Receptor Expression: Confirm that your experimental system expresses the target EP3 receptor at a sufficient level.
-
Compound Integrity: Prostaglandin analogs can be unstable. Ensure you are using a fresh, properly stored solution of 16-phenoxy tetranor PGE2 for each experiment.
-
Assay Conditions: Review your assay protocol for any potential issues. For cAMP assays, ensure a phosphodiesterase (PDE) inhibitor is included to prevent cAMP degradation. For functional assays in general, optimize cell density and agonist incubation time.
-
Frequently Asked Questions (FAQs)
-
What is the primary on-target receptor for 16-phenoxy tetranor PGE2? Based on its parent compound sulprostone, the primary on-target receptor is the prostaglandin EP3 receptor.[4]
-
What are the most likely off-target receptors? The most probable off-target receptor is the prostaglandin EP1 receptor, at which sulprostone acts as a weaker agonist.[4]
-
How can I experimentally confirm the on-target and off-target effects? The most effective method is to use selective antagonists for the suspected off-target receptors in conjunction with your primary experiment. Additionally, measuring the distinct downstream signaling outputs (cAMP inhibition for EP3, calcium mobilization for EP1) can help differentiate receptor activation.
-
What are the downstream signaling pathways for the relevant EP receptors?
-
Are there commercially available selective pharmacological tools for EP receptors? Yes, a variety of selective agonists and antagonists for the different EP receptor subtypes are commercially available and can be used as controls to confirm the specificity of your observations.
-
What are some best practices for working with 16-phenoxy tetranor PGE2?
-
Prepare fresh dilutions for each experiment from a frozen stock.
-
Use validated, low-protein-binding labware to prevent adsorption.
-
Always include appropriate positive and negative controls in your assays, including selective agonists and antagonists for the relevant EP receptors.
-
Data Presentation
Table 1: Receptor Binding and Signaling Profile of Sulprostone (Inferred for 16-phenoxy tetranor PGE2)
| Receptor | Ki (nM) | Primary Signaling Pathway |
| EP1 | 21 | Gq: ↑ [Ca2+]i |
| EP2 | >10,000 | Gs: ↑ cAMP |
| EP3 | 0.6 | Gi: ↓ cAMP |
| EP4 | >10,000 | Gs: ↑ cAMP |
Data for Ki values are for sulprostone.
Table 2: Pharmacological Tools for EP Receptor Subtype Characterization
| Receptor Subtype | Selective Agonist | Selective Antagonist |
| EP1 | ONO-DI-004 | ONO-8711, SC-19220 |
| EP2 | Butaprost, ONO-AE1-259 | PF-04418948, AH6809 |
| EP3 | ONO-AE-248 | L-798,106, ONO-AE3-240 |
| EP4 | ONO-AE1-329 | Grapiprant (CJ-023,423), ONO-AE3-208 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of 16-phenoxy tetranor PGE2 for EP receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a single human EP receptor subtype.
-
Assay Buffer: Use a suitable binding buffer (e.g., 10 mM MES-KOH (pH 6.0), 1 mM EDTA, 10 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of [3H]-PGE2 (e.g., 2-3 nM), and varying concentrations of unlabeled 16-phenoxy tetranor PGE2. For non-specific binding, use a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
Protocol 2: cAMP Functional Assay
This protocol measures the effect of 16-phenoxy tetranor PGE2 on intracellular cAMP levels.
-
Cell Culture: Plate cells expressing the EP receptor of interest in a 96-well plate and grow to confluency.
-
Serum Starvation: Serum-starve the cells for 2-4 hours prior to the assay.
-
PDE Inhibition: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Agonist Stimulation:
-
For EP3 (Gi-coupled): Add varying concentrations of 16-phenoxy tetranor PGE2 along with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 10 µM).
-
For EP2/EP4 (Gs-coupled): Add varying concentrations of 16-phenoxy tetranor PGE2.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of 16-phenoxy tetranor PGE2 and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol measures the effect of 16-phenoxy tetranor PGE2 on intracellular calcium levels, indicative of EP1 activation.
-
Cell Culture: Plate cells expressing the EP1 receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of 16-phenoxy tetranor PGE2.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of 16-phenoxy tetranor PGE2 and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Signaling pathways of 16-phenoxy tetranor PGE2.
Caption: Workflow for investigating off-target effects.
References
Technical Support Center: 16-Phenoxy Tetranor PGE2 Immunoassays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding immunoassays for 16-phenoxy tetranor PGE2. The focus is on minimizing non-specific binding to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my 16-phenoxy tetranor PGE2 assay?
Non-specific binding (NSB) refers to the adherence of assay components, such as antibodies or the enzyme conjugate, to the surfaces of the microplate wells where the target analyte is not present.[1] This leads to a high background signal, which can mask the true signal from the specific binding of 16-phenoxy tetranor PGE2, ultimately reducing assay sensitivity and accuracy.[2][3]
Q2: What are the most common causes of high non-specific binding in a prostaglandin (B15479496) ELISA?
Common causes include inadequate or improper blocking of the microplate wells, suboptimal antibody concentrations, insufficient washing, and issues with the sample matrix.[2][4] Additionally, extended incubation times or incorrect temperatures can increase non-specific interactions.[4]
Q3: What type of blocking buffer is best for an eicosanoid assay?
The choice of blocking buffer is critical. Common blockers include proteins like Bovine Serum Albumin (BSA) and casein, as well as protein-free commercial formulations.[5][6] For eicosanoid assays, which often involve complex biological matrices like plasma or urine, a high-quality, IgG-free, and protease-free BSA is a common starting point.[3] Some specialized assay diluents are also designed to reduce matrix effects and non-specific binding.[7] The optimal blocking buffer may need to be determined empirically for your specific assay conditions.
Q4: Can detergents in my wash buffer help reduce non-specific binding?
Yes, non-ionic detergents like Tween-20 are commonly added to wash buffers (typically at 0.05% v/v) to help reduce non-specific binding by disrupting weak, hydrophobic interactions.[3][8][9] However, the effectiveness can depend on the type of microplate used, and high concentrations of detergents can also interfere with the assay by displacing bound antigen or affecting antibody-antigen interactions.[8][10][11]
Q5: How should I handle and store my 16-phenoxy tetranor PGE2 standard to ensure its stability?
16-phenoxy tetranor PGE2 is typically supplied in a solvent like methyl acetate (B1210297) and should be stored at -20°C for long-term stability (≥ 2 years).[12] For use in aqueous buffers like PBS (pH 7.2), the organic solvent should be evaporated under a gentle stream of nitrogen, and the analyte should be immediately reconstituted in the buffer.[12] It is not recommended to store the aqueous solution for more than one day due to potential instability.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
High Background Signal
Problem: The optical density (OD) of your blank or zero-standard wells is excessively high.[2]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[3][13] Try a different blocking agent (see Table 1). Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[14] |
| Antibody Concentration Too High | Titrate your primary and/or secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[4][7][15] A checkerboard titration is an effective method for optimizing both capture and detection antibody concentrations simultaneously.[1][3] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[4][16] Ensure that the wells are completely filled with wash buffer during each cycle.[16] Adding a 30-second soak time for each wash step can also improve the removal of unbound reagents.[14] |
| Cross-Reactivity | Ensure your antibodies are specific for 16-phenoxy tetranor PGE2. Prostaglandins are structurally similar, which can lead to cross-reactivity.[4] If using polyclonal antibodies, consider affinity-purified options to reduce off-target binding.[2] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that the TMB substrate has not been exposed to light, which can cause it to auto-oxidize and produce a high background.[16] |
Poor Standard Curve
Problem: The standard curve has a poor fit (low R² value) or low signal.[2]
| Potential Cause | Recommended Solution |
| Degraded Standard | Prepare fresh dilutions of the 16-phenoxy tetranor PGE2 standard from a stock solution stored correctly at -20°C.[12] Avoid repeated freeze-thaw cycles. |
| Incorrect Dilutions | Double-check all calculations for your serial dilutions. Use calibrated pipettes to ensure accuracy.[16] |
| Suboptimal Incubation Times/Temps | Adhere strictly to the recommended incubation times and temperatures in your protocol.[4] Significant deviations can affect binding kinetics. |
| Matrix Effects | The biological matrix of your samples (e.g., urine, plasma) may differ significantly from the buffer used for the standard curve. Try to match the standard diluent as closely as possible to the sample matrix or use a specialized assay diluent.[2][7] |
Data Summary
Table 1: Comparison of Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Concentration | Advantages | Potential Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, widely used, effectively blocks non-specific protein binding.[6][9] | Can have lot-to-lot variability. Should be IgG-free and protease-free.[3] |
| Non-Fat Dry Milk | 1-5% (w/v) | Very inexpensive and effective for many applications.[6] | Not recommended for assays with phospho-specific antibodies or biotin-avidin systems due to cross-reactivity. |
| Fish Gelatin | 0.1-1% (w/v) | Good for reducing protein-protein interactions.[9] | May not be as effective at blocking protein-surface interactions as BSA or milk. |
| Whole Serum | 5-10% (v/v) | Very effective at blocking and stabilizing proteins.[9][13] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[7] Can be expensive. |
| Commercial/Proprietary Buffers | Varies | Optimized for high performance, low background, and stability. Often protein-free.[17][18] | Can be more expensive than single-component blockers. |
Diagrams
Experimental Workflow for Minimizing Non-Specific Binding
References
- 1. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 6. biocompare.com [biocompare.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 10. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ionic and nonionic detergents on antigen-antibody reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. arp1.com [arp1.com]
- 15. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 16. novateinbio.com [novateinbio.com]
- 17. bio-rad.com [bio-rad.com]
- 18. shop.licorbio.com [shop.licorbio.com]
Validation & Comparative
A Comparative Guide to the Activity of 16-Phenoxy Tetranor PGE2 and Sulprostone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of two prostaglandin (B15479496) E2 (PGE2) analogs: 16-phenoxy tetranor PGE2 and sulprostone (B1662612). This document summarizes their receptor binding profiles, functional activities, and the signaling pathways they modulate, supported by available experimental data.
Introduction
16-phenoxy tetranor PGE2 is a metabolite of sulprostone, a synthetic analog of prostaglandin E2. Sulprostone is known for its potent uterotonic activity and has been used clinically for the induction of labor and management of postpartum hemorrhage. Understanding the distinct and overlapping activities of these two compounds is crucial for targeted drug development and for elucidating the specific roles of prostaglandin E (EP) receptors in various physiological and pathological processes.
Receptor Binding Affinity
A direct comparison of the binding affinities of 16-phenoxy tetranor PGE2 and sulprostone for the different EP receptor subtypes is limited by the availability of comprehensive and directly comparable data. The following table summarizes the available binding affinity (Ki) data.
| Compound | EP1 Receptor (Ki, nM) | EP2 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | EP4 Receptor (Ki, nM) |
| Sulprostone | 21[1] | No significant binding reported | 0.6[1] | Low affinity reported |
| 16-phenoxy tetranor PGE2 | Data not available | Data not available | Data not available | Data not available |
Functional Activity
Functional assays provide insights into the cellular responses elicited by these compounds upon receptor binding. The available data on the functional potency (EC50/IC50) are presented below. It is important to note that these values were determined using different assay systems, which may affect direct comparability.
| Compound | EP1 Receptor Activity | EP2 Receptor Activity | EP3 Receptor Activity | EP4 Receptor Activity | FP Receptor Activity |
| Sulprostone | Agonist[2] | Inert[3] | Agonist (EC50: 12.1 nM, CRE reporter assay; IC50: 0.15-0.2 nM, adenylyl cyclase inhibition) | Low potency agonist (pEC50: 5.8)[4] | Data not available |
| 16-phenoxy tetranor PGE2 | Data not available | Data not available | Agonist (EC50: 0.89 nM, intracellular Ca2+ mobilization) | Data not available | Agonist (EC50: 16 nM) |
Signaling Pathways
Prostaglandin E2 receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades. The known signaling pathways for the EP receptors targeted by sulprostone are depicted below. Due to the limited data, the specific signaling pathways activated by 16-phenoxy tetranor PGE2 can only be inferred from its activity at the EP3 receptor.
References
- 1. Sulprostone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 3. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
A Comparative Guide: 16-phenoxy tetranor PGE2 vs. PGE2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prostaglandin (B15479496) E2 (PGE2) analogue, 16-phenoxy tetranor PGE2, and the endogenous ligand, PGE2, in their activation of the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4). This document summarizes quantitative binding and functional data, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades.
16-phenoxy tetranor PGE2 is the active, free acid metabolite of sulprostone (B1662612), a synthetic PGE2 analogue. Sulprostone has been characterized as a potent agonist with marked selectivity for the EP3 and EP1 receptor subtypes.[1] Understanding the comparative receptor activation profiles of this synthetic analogue and the natural ligand is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Quantitative Data Comparison
The following table summarizes the binding affinities (Ki) of PGE2 and sulprostone (as a proxy for its active metabolite, 16-phenoxy tetranor PGE2) for the four EP receptor subtypes.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| PGE2 | 18 | 38 | 5 | 3.1 |
| Sulprostone | 21 | >10000 | 0.6 | >10000 |
Note: Data for sulprostone is used as a proxy for 16-phenoxy tetranor PGE2. The Ki values for PGE2 are derived from studies on CHO cells expressing the respective EP receptors.[2] The Ki values for sulprostone are from a separate study.[1]
PGE2 Receptor Signaling Pathways
The activation of each EP receptor subtype initiates a distinct downstream signaling cascade, leading to varied cellular responses.
References
Navigating Specificity: A Comparative Guide to 16-phenoxy tetranor PGE2 Cross-Reactivity in Prostaglandin E2 Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of Prostaglandin (B15479496) E2 (PGE2) is critical. However, the presence of structurally similar molecules, such as the synthetic prostaglandin analogue metabolite 16-phenoxy tetranor PGE2, can lead to significant cross-reactivity in immunoassays, potentially compromising data integrity. This guide provides a comparative analysis of this cross-reactivity, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate PGE2 immunoassay for your research needs.
Understanding the Challenge: Structural Similarity and Immunoassay Interference
16-phenoxy tetranor PGE2 is a primary metabolite of sulprostone (B1662612), a synthetic PGE2 analogue. Due to its structural resemblance to endogenous PGE2, 16-phenoxy tetranor PGE2 can be recognized by the antibodies used in PGE2 immunoassays, leading to an overestimation of true PGE2 levels. The degree of this interference, known as cross-reactivity, varies between different commercial ELISA kits. While direct cross-reactivity data for 16-phenoxy tetranor PGE2 is often not provided by manufacturers, data for its parent compound, sulprostone, offers a valuable surrogate for assessing potential interference.
Comparative Analysis of Cross-Reactivity in Commercial PGE2 ELISA Kits
The following table summarizes the reported cross-reactivity of sulprostone and other relevant prostaglandin analogues in commercially available PGE2 ELISA kits. This data is essential for researchers working with samples that may contain these compounds.
| Compound | Cayman Chemical Prostaglandin E2 ELISA Kit (Monoclonal) | Cayman Chemical Prostaglandin E2 Express ELISA Kit |
| Prostaglandin E2 | 100% | 100% |
| Sulprostone | 1.25% [1] | 1.3% [2] |
| Prostaglandin E3 | 43.0%[1] | 43.0%[2] |
| Prostaglandin E1 | 18.7%[1] | 18.7%[2] |
| 8-iso Prostaglandin E2 | 2.5%[1] | 2.5%[2] |
| 6-keto Prostaglandin F1α | 1.0%[1] | 1.0%[2] |
| 8-iso Prostaglandin F2α | 0.25%[1] | 0.25%[2] |
| Prostaglandin A2 | 0.04%[1] | 0.04%[2] |
| 13,14-dihydro-15-keto PGE2 | 0.02%[1] | <0.01%[2] |
| 16,16-dimethyl Prostaglandin E2 | <0.01%[1] | <0.01%[2] |
| tetranor-PGEM | <0.01%[1] | <0.01%[2] |
Note: Data for the cross-reactivity of 16-phenoxy tetranor PGE2 was not available in the reviewed product literature. The data for sulprostone is presented as an indicator of potential cross-reactivity from its metabolite. Researchers should exercise caution and may need to perform validation experiments if the presence of 16-phenoxy tetranor PGE2 is anticipated in their samples.
Experimental Protocols: A Closer Look at PGE2 Immunoassays
The data presented above is derived from competitive enzyme-linked immunosorbent assays (ELISAs). Understanding the methodology is key to interpreting cross-reactivity data.
Principle of Competitive ELISA
In a competitive ELISA for PGE2, a known amount of labeled PGE2 (e.g., conjugated to an enzyme) competes with the PGE2 present in the sample for a limited number of binding sites on a specific anti-PGE2 antibody. The amount of labeled PGE2 that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample.
General Experimental Workflow
-
Coating: A microplate is pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Competitive Binding: The sample or standard, a fixed amount of PGE2-enzyme conjugate, and a specific monoclonal anti-PGE2 antibody are added to the wells. During incubation, the sample/standard PGE2 and the PGE2-enzyme conjugate compete for binding to the anti-PGE2 antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Quantification: A standard curve is generated using known concentrations of PGE2, and the concentration of PGE2 in the samples is determined by interpolating from this curve.
The Prostaglandin E2 Signaling Pathway
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype couples to different intracellular signaling cascades, leading to a wide range of cellular responses. Understanding this pathway is crucial for contextualizing the importance of accurate PGE2 measurement.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels, activating protein kinase C (PKC).
-
EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Conclusion and Recommendations
The potential for cross-reactivity of 16-phenoxy tetranor PGE2 in PGE2 immunoassays is a critical consideration for researchers studying the effects of sulprostone or in experimental systems where this metabolite may be present. Based on the available data for the parent compound, sulprostone, a low but significant level of cross-reactivity can be expected.
Recommendations for Researchers:
-
Assay Selection: When possible, select an immunoassay with the lowest reported cross-reactivity for structurally related compounds.
-
Sample Purification: If high concentrations of potentially cross-reacting metabolites are anticipated, consider sample purification methods such as high-performance liquid chromatography (HPLC) prior to immunoassay to isolate PGE2.
-
Method Validation: Whenever there is a concern about cross-reactivity, it is advisable to perform spiking and recovery experiments with 16-phenoxy tetranor PGE2 to empirically determine the degree of interference in your specific sample matrix and chosen assay.
-
Data Interpretation: Always interpret PGE2 concentration data with a critical understanding of the limitations of the immunoassay and the potential for cross-reactivity from other eicosanoids and their metabolites.
By carefully considering these factors, researchers can enhance the accuracy and reliability of their PGE2 measurements, leading to more robust and reproducible scientific findings.
References
A Comparative Analysis of 16-Phenoxy Tetranor PGE2 and Other EP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 16-phenoxy tetranor PGE2 and other agonists targeting the E-type prostanoid (EP) receptors. Prostaglandin E2 (PGE2) mediates a wide range of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. The development of selective agonists for these receptors is a key focus in drug discovery for various therapeutic areas, including inflammation, pain, cancer, and cardiovascular disease. This document offers a detailed comparison of the binding affinities and functional activities of these agonists, alongside detailed experimental protocols and visualizations of the associated signaling pathways to support further research and development.
16-Phenoxy Tetranor PGE2: An EP3/EP1 Selective Agonist
16-phenoxy tetranor PGE2 is the active, free acid form of sulprostone (B1662612).[1] Sulprostone is a well-characterized synthetic analog of PGE2 and is recognized as a selective agonist for the EP3 and EP1 receptors.[2][3] Experimental data for sulprostone demonstrates a high binding affinity for the EP3 receptor with a reported Ki value of approximately 0.6 nM, and a lower affinity for the EP1 receptor, with a Ki value of around 21 nM.[2][3] Given that 16-phenoxy tetranor PGE2 is the active metabolite of sulprostone, it is inferred to possess a similar receptor selectivity profile, acting as a potent EP3 agonist with secondary EP1 agonist activity.
Comparative Analysis of EP Receptor Agonists
The following tables summarize the quantitative data for 16-phenoxy tetranor PGE2 (based on its active form, sulprostone) and a selection of other commonly used selective EP receptor agonists. This data is essential for researchers designing experiments to probe the function of specific EP receptors.
Table 1: Comparison of Binding Affinities (Ki) of EP Receptor Agonists
| Agonist | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Primary Target(s) | Reference(s) |
| 16-phenoxy tetranor PGE2 (as Sulprostone) | 21 | >1000 | 0.6 | >1000 | EP3, EP1 | [2][3] |
| ONO-DI-004 | 1.8 | >10000 | >10000 | >10000 | EP1 | [4] |
| 17-phenyl trinor PGE2 | 14 | - | 3.7 | - | EP1, EP3 | [5] |
| Butaprost | >10000 | 2400 | >10000 | >10000 | EP2 | [3][6] |
| CP-533,536 | >10000 | - | >10000 | >10000 | EP2 | [7] |
| ONO-AE-248 | >1000 | >1000 | 1.3 | >1000 | EP3 | [8] |
| L-902,688 | >10000 | >10000 | >10000 | 0.38 | EP4 | [2][9][10] |
| ONO-AE1-329 | >10000 | >2100 | >1200 | 9.7 | EP4 | [11][12] |
Note: '-' indicates data not available in the searched sources.
Table 2: Comparison of Functional Activities (EC50) of EP Receptor Agonists
| Agonist | Assay Type | Cell Line | EC50 (nM) | Primary Target(s) | Reference(s) |
| 16-phenoxy tetranor PGE2 (as Sulprostone) | cAMP Inhibition | CHO-K1 (hEP3) | 0.15 - 0.2 | EP3 | |
| ONO-DI-004 | Calcium Mobilization | - | - | EP1 | |
| Butaprost | Chemotaxis Inhibition | Human Neutrophils | 106.4 | EP2 | [13][14] |
| CP-533,536 | Bone Formation | - | 0.3 | EP2 | [7][15] |
| ONO-AE-248 | - | - | - | EP3 | |
| L-902,688 | cAMP Accumulation | - | 0.6 | EP4 | [2][9][10] |
| ONO-AE1-329 | - | - | - | EP4 |
Note: '-' indicates data not available in the searched sources. The EC50 for Sulprostone is inferred from its potent inhibition of adenylyl cyclase.
Signaling Pathways of EP Receptors
The four EP receptors couple to different G proteins and activate distinct downstream signaling cascades. Understanding these pathways is critical for interpreting the functional consequences of receptor activation by specific agonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in the functional characterization of EP receptor agonists.
Experimental Workflow: Evaluating EP Agonist Activity
The following diagram illustrates a typical workflow for screening and characterizing EP receptor agonists.
Detailed Methodologies
1. Radioligand Binding Assay (for determining Ki)
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific EP receptor.
-
Materials:
-
Cell membranes expressing the target EP receptor.
-
Radiolabeled ligand (e.g., [³H]-PGE2).
-
Unlabeled test compound (e.g., 16-phenoxy tetranor PGE2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates with GF/C filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and varying concentrations of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled standard ligand.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Measurement Assay (for EP2 and EP4 agonists)
This protocol describes a competitive enzyme immunoassay (EIA) for measuring changes in intracellular cyclic AMP (cAMP) levels in response to EP2 or EP4 agonist stimulation.
-
Materials:
-
Cells expressing the target EP2 or EP4 receptor.
-
Test agonist (e.g., Butaprost for EP2, L-902,688 for EP4).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP EIA kit (containing cAMP-alkaline phosphatase conjugate, anti-cAMP antibody, wash buffer, substrate, and stop solution).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test agonist to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to the EIA plate pre-coated with a secondary antibody.
-
Add the cAMP-alkaline phosphatase conjugate and the anti-cAMP antibody to each well.
-
Incubate the plate at room temperature for the time specified in the kit instructions (e.g., 2 hours).
-
Wash the plate multiple times with wash buffer.
-
Add the substrate to each well and incubate to allow color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.
-
3. Intracellular Calcium Mobilization Assay (for EP1 agonists)
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to EP1 agonist stimulation using a fluorescent calcium indicator.
-
Materials:
-
Cells expressing the EP1 receptor.
-
Test agonist (e.g., ONO-DI-004).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope with a calcium imaging system.
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading solution of the calcium indicator dye in HBSS, often with Pluronic F-127 to aid in dye loading.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the FLIPR or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test agonist to the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence (or the ratio of emissions at two wavelengths for ratiometric dyes like Fura-2) from baseline.
-
Plot the peak fluorescence change against the log concentration of the agonist to determine the EC50 value.
-
This guide provides a foundational resource for the comparative analysis of 16-phenoxy tetranor PGE2 and other EP receptor agonists. The provided data, protocols, and visualizations are intended to facilitate further research into the therapeutic potential of targeting specific EP receptor subtypes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
- 8. ONO-AE-248 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Frontiers | Protective Effects of L-902,688, a Prostanoid EP4 Receptor Agonist, against Acute Blood-Brain Barrier Damage in Experimental Ischemic Stroke [frontiersin.org]
- 10. L-902688 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. Prostaglandin EP4 receptor agonist protects against acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 15. Evatanepag | CP-533536 free acid | EP2 Receptor Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
Unveiling the Specificity of 16-Phenoxy Tetranor PGE2 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 16-phenoxy tetranor PGE2's performance against other prostaglandin (B15479496) E2 (PGE2) receptor agonists. Supported by experimental data, this document details the specificity of these compounds in cellular models, offering insights for targeted experimental design.
16-phenoxy tetranor PGE2, the free acid form of the synthetic PGE2 analog sulprostone (B1662612), is a potent agonist for the E-prostanoid (EP) receptors. Understanding its specificity is crucial for its application in cellular models aimed at dissecting specific signaling pathways. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing receptor specificity, and visualizes key concepts for enhanced comprehension.
Comparative Analysis of EP Receptor Agonist Specificity
The following table summarizes the binding affinities (Ki) and/or functional potencies (EC50) of 16-phenoxy tetranor PGE2 (via its parent compound, sulprostone) and other common EP receptor agonists. Lower values indicate higher affinity or potency.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Primary Target(s) |
| 16-Phenoxy Tetranor PGE2 (as Sulprostone) | 14 - 36[1] | >1000 (inactive)[2] | 0.6 - 3.7[1][3] | >1000 (inactive)[2] | EP3 > EP1 |
| Prostaglandin E2 (PGE2) | ~16-25 | ~12-19 | ~0.6-3.7 | ~0.6-1.3 | EP1, EP2, EP3, EP4 |
| Butaprost | >10000 | ~2400 | >10000 | >10000 | EP2 |
| Misoprostol | >1000 | 34 | 7.9 | 23 | EP3 > EP4 > EP2 |
| 17-phenyl-omega-trinor PGE2 | ~14-36 | >1000 | >1000 | >1000 | EP1 |
Note: Data for 16-phenoxy tetranor PGE2 is primarily based on its parent compound, sulprostone, as specific binding data for the free acid form across all EP receptors is limited. The inactivity at EP2 and EP4 is inferred from functional studies where sulprostone showed no effect on pathways mediated by these receptors.
Signaling Pathways of Prostaglandin E2 Receptors
Prostaglandin E2 exerts its diverse physiological effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype couples to a different G protein, initiating a unique intracellular signaling cascade.
Experimental Protocols
To empirically determine the specificity of 16-phenoxy tetranor PGE2 or other agonists, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of [3H]-PGE2 (typically at or below its Kd for the receptor).
-
A range of concentrations of the unlabeled test compound (e.g., 16-phenoxy tetranor PGE2).
-
For determining non-specific binding, add a high concentration of unlabeled PGE2.
-
For determining total binding, add binding buffer instead of the unlabeled compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for EP2, EP3, and EP4 receptors.
Detailed Methodology:
-
Cell Culture:
-
Seed cells stably expressing the human EP receptor subtype of interest (EP2, EP3, or EP4) into a 96-well cell culture plate and grow to confluency.
-
-
Compound Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., 16-phenoxy tetranor PGE2) to the wells.
-
For EP3 receptor (Gi-coupled) agonism, co-stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion
The available data indicates that 16-phenoxy tetranor PGE2 is a potent and selective agonist for the EP3 and EP1 receptors, with a notable preference for the EP3 subtype. Its lack of significant activity at EP2 and EP4 receptors makes it a valuable tool for studying the specific roles of EP1 and EP3 signaling in various cellular processes. For researchers investigating pathways where EP2 or EP4 activation is of interest, alternative agonists such as Butaprost (for EP2) or certain concentrations of Misoprostol (for EP4) would be more appropriate choices. The provided experimental protocols offer a framework for researchers to independently verify the specificity of 16-phenoxy tetranor PGE2 and other EP receptor agonists in their specific cellular models, ensuring the accuracy and reliability of their findings.
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
A Comparative Guide to 16-phenoxy tetranor PGE2 and Other Prostaglandin E2 Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of 16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) and other key PGE2 analogs. The information herein is supported by experimental data from peer-reviewed literature, with a focus on receptor binding and downstream functional outcomes.
Introduction to Prostaglandin E2 and its Receptors
Prostaglandin E2 (PGE2), also known as Dinoprostone, is a principal prostanoid that exerts a wide array of physiological and pathological effects by interacting with a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are distinct in their signaling mechanisms and tissue distribution, making the development of receptor-selective analogs a key objective in drug discovery.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium ([Ca2+]i) via the phospholipase C pathway, typically resulting in smooth muscle contraction.
-
EP2 Receptor: Coupled to Gs protein, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which generally mediates smooth muscle relaxation and immunomodulation.
-
EP3 Receptor: Primarily coupled to Gi protein, its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. It is involved in diverse functions, including smooth muscle contraction and inhibition of neurotransmitter release.
-
EP4 Receptor: Also coupled to Gs protein, it increases intracellular cAMP. It shares some functions with EP2 but also has distinct roles in inflammation, bone remodeling, and cancer biology.
16-phenoxy-17,18,19,20-tetranor PGE2 is the active, free acid form of Sulprostone, a synthetic PGE2 analog. This guide will use data available for Sulprostone to characterize the functional profile of 16-phenoxy tetranor PGE2 and compare it against other widely studied PGE2 analogs.
PGE2 Receptor Signaling Pathways
The differential coupling of EP receptors to various G-proteins dictates their downstream cellular effects. EP1 activation mobilizes calcium, while EP2 and EP4 increase cAMP levels, and EP3 activation leads to a decrease in cAMP.
Comparative Functional Data
The functional profile of a prostaglandin analog is defined by its binding affinity (Ki) and its potency (EC50) in functional assays at each EP receptor subtype. The following table summarizes available data for 16-phenoxy tetranor PGE2 (via Sulprostone) and other common PGE2 analogs.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Primary Functional Effect |
| 16-phenoxy tetranor PGE2 (as Sulprostone) | EP1EP2EP3EP4 | 21[1]Low Affinity / Inactive0.6[1]Low Affinity / Inactive | Not widely reportedLow Potency[2]Not widely reportedLow Potency[2] | Agonist at EP1/EP3 |
| Dinoprostone (PGE2) | EP1EP2EP3EP4 | ~9~13~3~1 | ~4~67Not applicable (inhibitory)~3 | Non-selective Agonist |
| Butaprost | EP1EP2EP3EP4 | >10,00032>10,000>10,000 | Inactive~212[3]InactiveInactive | Selective EP2 Agonist |
| Misoprostol | EP1EP2EP3EP4 | 120ActiveActiveActive | AgonistAgonistAgonistAgonist | Non-selective Agonist |
Data compiled from various sources. Ki and EC50 values can vary based on the specific cell line and assay conditions used.
Analysis: 16-phenoxy tetranor PGE2, as its prodrug form Sulprostone, is a highly potent and selective agonist for the EP1 and EP3 receptors, with a particularly high affinity for the EP3 subtype.[1] While some studies have reported functional activation at EP2 and EP4 receptors, this occurs at much lower potencies compared to its effects on EP1 and EP3.[2] This profile contrasts sharply with Dinoprostone (PGE2), which is a non-selective agonist, and Butaprost, which is highly selective for the EP2 receptor. Misoprostol also acts as a non-selective agonist across the EP receptor family.
Key Experimental Protocols
The data presented above are generated using standardized functional assays. Below are detailed methodologies for three key types of experiments used to characterize prostaglandin analogs.
Radioligand Binding Assay (Competition)
This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a known radiolabeled ligand from its receptor.
Detailed Methodology:
-
Membrane Preparation: Cells stably expressing the human EP receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[4]
-
Assay Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (e.g., Sulprostone).[4]
-
Incubation: The plate is incubated, typically for 60-120 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.[4]
-
Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while unbound ligand passes through.[4]
-
Washing: Filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the dried filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Accumulation Assay (HTRF)
This assay measures the ability of a compound to stimulate (via Gs) or inhibit (via Gi) adenylyl cyclase, by quantifying intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method.
Principle: The assay is a competitive immunoassay. cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal.[3][5]
Detailed Methodology:
-
Cell Plating: Adherent cells expressing the EP receptor of interest (e.g., EP2 or EP4) are seeded in 96- or 384-well plates and cultured overnight.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer. Cells are then treated with various concentrations of the test compound and incubated for a set period (e.g., 30 minutes) at room temperature to allow for cAMP production.[6]
-
Lysis and Detection: A lysis buffer containing the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2) is added directly to the wells.[5]
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[6]
-
Plate Reading: The plate is read on an HTRF-compatible reader, which measures fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[5]
-
Data Analysis: The ratio of the two emission signals is calculated. A standard curve is generated using known cAMP concentrations, and this curve is used to determine the cAMP concentration in the cell lysates. Potency (EC50) is calculated from the dose-response curve of the test compound.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors, such as EP1, which trigger the release of calcium from intracellular stores.
Detailed Methodology:
-
Cell Plating: Cells expressing the EP1 receptor are seeded in black-walled, clear-bottom 96- or 384-well plates.[2]
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at 37°C.[2][7] The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active, calcium-sensitive form of the dye in the cytoplasm.
-
Assay: The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Measurement: A baseline fluorescence reading is taken before the automated addition of the test compound. Immediately following compound addition, fluorescence intensity (Excitation ~490 nm / Emission ~525 nm) is monitored kinetically over time to capture the transient increase in intracellular calcium.[2]
-
Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. This data is used to generate a dose-response curve from which the potency (EC50) is calculated.
Conclusion
The functional profile of 16-phenoxy tetranor PGE2, inferred from data on its active form Sulprostone, reveals it to be a potent and selective agonist for the EP1 and EP3 receptors. This distinguishes it from the endogenous ligand PGE2 and other synthetic analogs like Butaprost. This selectivity makes it a valuable pharmacological tool for investigating the specific roles of EP1- and EP3-mediated signaling pathways and a potential starting point for the development of therapeutic agents targeting conditions where these receptors play a key role. The experimental protocols detailed in this guide provide a framework for the continued characterization and comparison of novel prostaglandin analogs.
References
- 1. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 2. Functional pharmacology of human prostanoid EP2 and EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 2 from Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. | Semantic Scholar [semanticscholar.org]
- 5. Lack of interaction between prostaglandin E2 receptor subtypes in regulating adenylyl cyclase activity in cultured rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 16-Phenoxy Tetranor PGE2 and Alternative EP1/EP3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 16-phenoxy tetranor PGE2, the active metabolite of the selective EP1/EP3 prostaglandin (B15479496) E2 receptor agonist sulprostone (B1662612), with other relevant EP1 and EP3 receptor agonists. Due to the limited publicly available data on 16-phenoxy tetranor PGE2 as a standalone compound, this guide focuses on the pharmacological profile of its parent compound, sulprostone, and compares it with other well-characterized EP1 and EP3 agonists.
Introduction to 16-Phenoxy Tetranor PGE2 and Prostaglandin E2 Receptors
16-phenoxy tetranor PGE2 is the principal active metabolite of sulprostone, a synthetic prostaglandin E2 (PGE2) analog. It exerts its biological effects primarily through the activation of the EP1 and EP3 subtypes of the prostaglandin E2 receptor. These G-protein coupled receptors are involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.
-
EP1 Receptor: Primarily coupled to Gq, its activation leads to an increase in intracellular calcium levels, often resulting in smooth muscle contraction.
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in various functions, including smooth muscle contraction and inhibition of neurotransmitter release.
This guide will delve into the available in vitro and in vivo data for sulprostone (as a proxy for 16-phenoxy tetranor PGE2) and compare it to other selective EP1 and EP3 agonists to provide a valuable resource for researchers in the field.
In Vitro Effects: A Comparative Analysis
The in vitro activity of prostaglandin analogs is typically assessed through receptor binding assays and functional assays that measure downstream signaling events.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the natural ligand.
| Compound | Receptor Subtype | Ki (nM) | Species | Notes |
| Sulprostone | EP1 | 21 | Mouse | Selective EP1/EP3 agonist. |
| EP3 | 0.6 | Mouse | High affinity for the EP3 receptor. | |
| Misoprostol (B33685) | EP2 | 34 | Human | Agonist for EP2, EP3, and EP4 receptors.[1] |
| EP3 | 7.9 | Human | [1] | |
| EP4 | 23 | Human | [1] | |
| ONO-AE-248 | EP3 | - | - | A selective EP3 agonist.[2] |
| ONO-DI-004 | EP1 | - | - | A selective EP1 agonist.[3] |
Functional Activity
Functional assays measure the biological response elicited by ligand-receptor binding. For EP1 and EP3 receptors, these assays typically involve measuring changes in intracellular calcium and cAMP levels, respectively.
| Compound | Assay Type | Cell Line | Effect | Potency (EC50/IC50) |
| Sulprostone | Inhibition of Neuronal Firing (EP3 mediated) | Rat Locus Coeruleus Neurons | Inhibition | EC50 = 15 nM |
| Misoprostol | PGE2 Secretion | Pregnant Rat Myometrium | Increased | - |
| EP3 Receptor mRNA Expression | Pregnant Rat Myometrium | Increased | - | |
| ONO-DI-004 | cAMP Production (in presence of D1 agonist) | HEK-293T cells | Enhanced | - |
| ONO-AE-248 | Hyperalgesia (in vivo) | Mouse | Induced | 500 pg/kg[2] |
In Vivo Effects: A Comparative Overview
The in vivo effects of these compounds are often evaluated in animal models to understand their physiological and potential therapeutic effects.
| Compound | Animal Model | Effect | Notes |
| Sulprostone | Human (clinical trials) | Induction of labor, termination of pregnancy | The primary clinical use of sulprostone. |
| Misoprostol | Mouse (MCAO-RP model of stroke) | Neuroprotective, reduced infarct volume | Effect mediated through EP2 and/or EP4 receptors, not EP3.[1][4] |
| APP/PS1 Mice (Alzheimer's model) | Neuroprotective | Activation of PGE2-EP3 signaling.[5] | |
| ONO-AE-248 | Mouse | Induced hyperalgesia | Demonstrates a role for EP3 in pain perception.[2] |
| SC-19220 (EP1 Antagonist) | Mouse | Inhibited osteoclast formation | Suggests a role for EP1 in bone resorption.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams are provided.
Figure 1: Signaling pathways of EP1 and EP3 prostaglandin receptors.
Figure 2: General experimental workflow for compound evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for EP1 Receptor Activity)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing the EP1 receptor (e.g., HEK293 cells) are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The data are used to generate a dose-response curve to determine the EC50 of the compound.
cAMP Assay (for EP3 Receptor Activity)
This assay measures the inhibition of cAMP production following the activation of Gi-coupled receptors like EP3.
-
Cell Culture: Cells expressing the EP3 receptor are cultured in a multi-well plate.
-
Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin).
-
Compound Addition: The test compound is then added to the wells.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay.
-
Data Analysis: The data are used to generate a dose-response curve to determine the IC50 of the compound for inhibiting cAMP production.
Conclusion
While direct comparative data for 16-phenoxy tetranor PGE2 is scarce, the available information on its parent compound, sulprostone, positions it as a potent and selective EP3 receptor agonist with significant activity at the EP1 receptor. This profile makes it a valuable tool for studying the physiological roles of these receptors. By comparing its activity with other selective agonists, researchers can better dissect the specific contributions of EP1 and EP3 signaling in various biological systems. The experimental protocols outlined in this guide provide a foundation for further investigation and characterization of these and other novel prostaglandin analogs.
References
- 1. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGE2-EP3 signaling pathway contributes to protective effects of misoprostol on cerebral injury in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SC-19220, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pharmacological Guide to 16-Phenoxy Tetranor PGE2: Validation as a Selective EP1/EP3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 16-phenoxy tetranor prostaglandin (B15479496) E2 as a pharmacological tool, offering a detailed comparison with alternative compounds and presenting supporting experimental data. 16-phenoxy tetranor PGE2 is the free acid form and a minor metabolite of sulprostone (B1662612), a potent synthetic analog of prostaglandin E2 (PGE2).[1][2] Due to the close structural and metabolic relationship, the well-documented pharmacological profile of sulprostone serves as a primary reference for validating the activity of 16-phenoxy tetranor PGE2.
Executive Summary
16-phenoxy tetranor PGE2, acting as a potent agonist for the prostaglandin E receptors EP1 and EP3, presents itself as a valuable tool for researchers investigating physiological and pathological processes mediated by these receptors. Its high affinity for the EP3 receptor and moderate affinity for the EP1 receptor allow for the targeted modulation of specific signaling pathways. This guide outlines its receptor binding profile, functional activity, and compares it with other selective agonists and antagonists, providing the necessary data and experimental context for its effective use in research.
Receptor Binding Affinity and Selectivity
The pharmacological activity of a compound is fundamentally defined by its binding affinity and selectivity for its molecular targets. While direct binding data for 16-phenoxy tetranor PGE2 is not extensively available, the data for its parent compound, sulprostone, provides a strong and reliable proxy. Sulprostone exhibits a high affinity for the EP3 receptor and a moderate, yet significant, affinity for the EP1 receptor, with Ki values of 0.6 nM and 21 nM, respectively.[1] This dual agonism is a key characteristic to consider when designing and interpreting experiments.
Table 1: Receptor Binding Affinity (Ki) of Sulprostone and Comparator Compounds
| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) | Notes | Reference |
| Sulprostone | 21 | >1000 | 0.6 | >1000 | EP1/EP3 agonist | [1] |
| ONO-DI-004 | 150 | - | - | - | Selective EP1 agonist | [3] |
| ONO-AE-248 | >10000 | >10000 | 2.7 | >10000 | Selective EP3 agonist | [4] |
| SC-51322 | 13.8 | - | - | - | Selective EP1 antagonist | [3] |
| L-798,106 | - | >10000 | 0.43 | >10000 | Selective EP3 antagonist | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Functional Activity and Signaling Pathways
The activation of EP1 and EP3 receptors by 16-phenoxy tetranor PGE2 (via sulprostone) initiates distinct downstream signaling cascades. The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca2+]) levels.[6] The EP3 receptor, on the other hand, is primarily coupled to the Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (camp) levels.[7]
Diagram 1: Signaling Pathways of EP1 and EP3 Receptor Activation
Caption: EP1 and EP3 receptor signaling pathways.
Functional assays confirm the agonistic activity of sulprostone. For instance, in CHO-K1 cells expressing human EP3 receptors, sulprostone inhibits forskolin-stimulated adenylyl cyclase with an IC50 of 0.15-0.2 nM.[8] Its agonism at the EP1 receptor is demonstrated by its ability to induce constriction in various smooth muscle preparations, an effect that can be blocked by selective EP1 antagonists.[9]
Table 2: Functional Potency (EC50/IC50) of Sulprostone and Comparator Compounds
| Compound | Assay | Receptor | Potency (nM) | Notes | Reference |
| Sulprostone | Adenylyl Cyclase Inhibition | EP3 | IC50: 0.15-0.2 | Agonist | [8] |
| Sulprostone | Smooth Muscle Contraction | EP1/EP3 | - | Agonist | [9] |
| ONO-DI-004 | Calcium Mobilization | EP1 | EC50: ~150 | Agonist | [3] |
| ONO-AE-248 | Adenylyl Cyclase Inhibition | EP3 | IC50: ~2.7 | Agonist | [4] |
Comparison with Alternatives
The choice of a pharmacological tool depends on the specific research question. While 16-phenoxy tetranor PGE2 (via sulprostone) is a potent EP1/EP3 agonist, more selective compounds are available for studying the individual roles of these receptors.
For investigating EP1-mediated effects:
-
Agonist: ONO-DI-004 is a highly selective EP1 agonist.[3]
-
Antagonist: SC-51322 and ONO-8711 are potent and selective EP1 antagonists.[3][10]
For investigating EP3-mediated effects:
-
Agonist: ONO-AE-248 is a selective EP3 agonist.[4]
-
Antagonist: L-798,106 is a highly selective EP3 antagonist.[5]
The use of these selective compounds in parallel with 16-phenoxy tetranor PGE2 can help to dissect the relative contributions of EP1 and EP3 receptors to a particular physiological response.
Experimental Protocols
To facilitate the validation and use of 16-phenoxy tetranor PGE2 in your own research, we provide outlines of key experimental protocols.
Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Diagram 2: Workflow for a Radioligand Receptor Binding Assay
References
- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]
- 6. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 7. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 8. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
Safety Operating Guide
Proper Disposal of 16-phenoxy tetranor Prostaglandin E2: A Guide for Laboratory Professionals
The safe and compliant disposal of 16-phenoxy tetranor Prostaglandin E2, a synthetic analog of Prostaglandin E2, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these procedures will help mitigate risks and ensure the safe management of chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on potential hazards, handling, and storage.
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Emergency Procedures: In case of accidental exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[1] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
Properly identify all waste containing this compound.
-
Do not mix this waste with other incompatible chemical, biological, or radioactive wastes.[2]
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled chemical waste container.[2] The container must be compatible with the chemical to prevent degradation.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".[2] No abbreviations or trade names should be used.[2]
-
Do not overfill the container; it is recommended to fill it to only 70-80% of its capacity to allow for vapor expansion.[2]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]
-
Provide the waste disposal company with accurate information about the waste's composition.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
